2,6-Dimethoxy-3-nitropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethoxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-6-4-3-5(9(10)11)7(8-6)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVWNFPJKCNELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351956 | |
| Record name | 2,6-Dimethoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18677-41-3 | |
| Record name | 2,6-Dimethoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dimethoxy-3-nitropyridine
CAS Number: 18677-41-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-dimethoxy-3-nitropyridine, a versatile chemical intermediate with significant potential in pharmaceutical development, agrochemical synthesis, and materials science. This document consolidates available data on its physicochemical properties, outlines a probable synthetic route with a general experimental protocol, and discusses its potential applications based on its chemical structure and the activities of related compounds.
Core Physicochemical Properties
This compound is a pale yellow crystalline solid at room temperature.[1] Its core physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O₄ | [1] |
| Molecular Weight | 184.15 g/mol | [1] |
| Melting Point | 88-94 °C | [1] |
| Appearance | Pale yellow crystalline solid | [1] |
| Purity | ≥ 97% (GC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis and Purification
Logical Synthesis Workflow
The synthesis commences with the nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with sodium methoxide to replace the chloro groups with methoxy groups, yielding the final product.
Caption: Proposed synthesis and characterization workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine (Precursor)
A detailed protocol for the nitration of 2,6-dichloropyridine is described in U.S. Patent 7,256,295 B2.[2] The general procedure involves the slow addition of 2,6-dichloropyridine to a mixture of concentrated sulfuric acid and concentrated nitric acid at a controlled temperature. The reaction mixture is then heated for several hours, cooled, and poured into ice water to precipitate the product, which is then filtered, washed, and dried.[2]
Step 2: Synthesis of this compound
This step involves a nucleophilic aromatic substitution reaction. The following is a general, illustrative protocol based on standard organic chemistry principles for this type of transformation.
Materials:
-
2,6-dichloro-3-nitropyridine
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloro-3-nitropyridine in anhydrous methanol.
-
To this solution, add a stoichiometric excess (e.g., 2.2 equivalents) of sodium methoxide.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) to obtain a product of high purity.
Spectroscopic Data (Predicted)
Predicted ¹H NMR Data (in CDCl₃):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | ~8.2 | d |
| H-5 | ~6.5 | d |
| OCH₃ | ~4.0 | s |
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~163 |
| C-3 | ~120 |
| C-4 | ~140 |
| C-5 | ~105 |
| C-6 | ~165 |
| OCH₃ | ~55 |
Mass Spectrometry:
The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 184.15.
Applications and Potential Biological Activity
This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of the nitro group and two methoxy groups on the pyridine ring provides multiple sites for further chemical transformations.
Role in Drug Discovery and Development:
This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] The nitro group can be reduced to an amino group, which can then be further functionalized. The methoxy groups can potentially be demethylated to hydroxyl groups, providing another point for modification.
While specific biological activities for this compound have not been extensively reported, related nitropyridine and dimethoxypyridine derivatives have shown a range of biological effects, suggesting potential areas of investigation for this compound.
-
Anti-inflammatory and Analgesic Potential: Pyridine derivatives are known to possess anti-inflammatory and analgesic properties.[1] The structural motifs present in this compound make it a candidate for investigation into these activities.
-
Antimicrobial Properties: The pyridine nucleus is a common scaffold in antimicrobial agents. Compounds containing this structure have been shown to exhibit antibacterial and antifungal activities.[1]
Agrochemical Applications:
Similar to its role in pharmaceutical development, this compound can be used as an intermediate in the synthesis of novel pesticides and herbicides.[1]
Materials Science:
The unique electronic properties conferred by the nitro and methoxy groups make this compound of interest in the development of advanced materials, such as polymers and coatings with specific chemical and physical characteristics.[1]
Logical Framework for Further Research
The following diagram illustrates a logical workflow for the further investigation and development of this compound.
Caption: A logical framework for the future research and development of this compound and its derivatives.
Conclusion
This compound is a chemical compound with significant untapped potential. Its utility as a synthetic intermediate is clear, and the structural motifs it contains suggest promising avenues for research in drug discovery and materials science. Further detailed investigation into its synthesis, purification, and biological activities is warranted to fully elucidate its properties and potential applications. This guide serves as a foundational resource for researchers embarking on studies involving this versatile molecule.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxy-3-nitropyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its unique electronic and structural features, arising from the interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group on the pyridine ring, make it a versatile building block for the synthesis of a wide range of more complex molecules.[1] This is particularly relevant in the fields of medicinal chemistry and agrochemical development, where it is utilized in the creation of bioactive compounds, including potential anti-inflammatory and antimicrobial agents.[1] The strategic placement of functional groups allows for selective chemical transformations, rendering it a key component in the discovery of novel therapeutic agents.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis, to support its application in research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O₄ | [1][2] |
| Molecular Weight | 184.15 g/mol | [1][2] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 88-94 °C | [1] |
| Boiling Point | 342.5 ± 37.0 °C (Predicted) | [1] |
| Purity | ≥ 95-97% | [1][2] |
Table 2: Chemical Identifiers and Predicted Properties
| Property | Value | Reference(s) |
| CAS Number | 18677-41-3 | [1] |
| PubChem ID | 715195 | [1] |
| Predicted logP | 1.10 ± 0.35 | |
| Predicted pKa | -2.55 (strongest basic) | |
| Predicted Water Solubility | 2.53 g/L |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
A common and effective synthetic route to this compound involves a two-step process starting from 2,6-dichloropyridine. The first step is the nitration of the pyridine ring, followed by a nucleophilic substitution of the chloro groups with methoxy groups.
Step 1: Synthesis of 2,6-dichloro-3-nitropyridine [3][4]
-
To a three-necked flask equipped with a stirrer, add concentrated sulfuric acid (e.g., 80 mL).
-
At room temperature, slowly add 2,6-dichloropyridine (e.g., 0.05 mol).
-
Slowly add potassium nitrate (e.g., 0.1 mol) to the mixture.
-
After the addition is complete, continue stirring for 30 minutes.
-
Slowly heat the reaction mixture to 120 °C and maintain this temperature for 10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice with stirring.
-
The precipitated white solid is collected by filtration and washed with ice water until neutral.
-
The solid is then dried to yield 2,6-dichloro-3-nitropyridine.
Step 2: Synthesis of this compound
-
In a reaction vessel, dissolve the 2,6-dichloro-3-nitropyridine (1 equivalent) obtained from the previous step in methanol.
-
Prepare a solution of sodium methoxide in methanol (e.g., from sodium metal and methanol) and add it to the reaction mixture (a slight excess, e.g., 2.2 equivalents).
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., refluxed for one hour) to drive the substitution reaction to completion.[5] The progress can be monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
Water is added to the residue, and the resulting precipitate of this compound is collected by filtration.
Purification Protocol: Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent. A mixture of ether and petroleum ether is often effective for nitropyridine derivatives.[5]
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can enhance the yield of the crystals.
-
Collect the purified crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent. The melting point of the purified product should be sharp and within the expected range.
Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. The expected chemical shifts are detailed below.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | H-4 | ~8.2 | Doublet (d) |
| H-5 | ~6.5 | Doublet (d) | |
| OCH₃ (at C2 and C6) | ~4.1 | Singlet (s) | |
| ¹³C | C2 | ~163 | - |
| C3 | ~120 | - | |
| C4 | ~140 | - | |
| C5 | ~105 | - | |
| C6 | ~158 | - | |
| OCH₃ | ~55 | - |
Note: Predicted values are based on computational models and may vary slightly from experimental results. The solvent used for analysis (e.g., CDCl₃, DMSO-d₆) will also affect the chemical shifts.[6]
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the purity analysis of this compound.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[7]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate at pH 2.5) is commonly employed for pyridine derivatives.[8]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 275 nm) is appropriate.[7][9]
-
Sample Preparation: The sample should be dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.
Gas Chromatography (GC)
GC can be used to assess the purity of this compound, especially for identifying volatile impurities.
-
Column: A mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), is often used for the analysis of pyridine compounds.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injector and Detector: A flame ionization detector (FID) is commonly used. The injector and detector temperatures should be set appropriately to ensure volatilization of the sample without degradation.
-
Oven Program: A temperature gradient program is typically used to ensure good separation of the analyte from any impurities. For example, starting at a lower temperature (e.g., 100 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 280 °C).
Role in Drug Discovery and Development
Nitropyridine derivatives are important precursors in the synthesis of a wide range of biologically active molecules.[10] The nitro group can be readily reduced to an amino group, which then serves as a handle for further functionalization. This is a key strategy in the construction of heterocyclic scaffolds found in many kinase inhibitors.
The diagram below illustrates a general workflow for the utilization of this compound as an intermediate in the synthesis of a generic pyridine-based kinase inhibitor scaffold.
This workflow highlights the strategic importance of this compound. The initial reduction of the nitro group to form 2,6-dimethoxy-3-aminopyridine is a critical step. This amino-intermediate can then undergo cyclization reactions to form fused heterocyclic systems, which are common core structures in many kinase inhibitors. Subsequent functionalization, for example, through palladium-catalyzed cross-coupling reactions, allows for the introduction of various substituents to optimize the compound's binding affinity and selectivity for the target kinase.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. benchchem.com [benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. helixchrom.com [helixchrom.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of 2,6-Dimethoxy-3-nitropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for 2,6-dimethoxy-3-nitropyridine in various organic solvents has not been extensively published. The following table outlines a recommended list of solvents for solubility determination, categorized by their polarity. This selection is based on the general solubility principles of related nitroaromatic compounds.
| Solvent Class | Solvent Name | Predicted Qualitative Solubility | Quantitative Data (User-Determined) |
| Polar Protic | Methanol | Likely Soluble | Data to be determined |
| Ethanol | Likely Soluble | Data to be determined | |
| Polar Aprotic | Acetone | Likely Soluble | Data to be determined |
| Acetonitrile | Likely Soluble | Data to be determined | |
| Dimethylformamide (DMF) | Likely Soluble | Data to be determined | |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Data to be determined | |
| Nonpolar | Dichloromethane (DCM) | Moderately Soluble | Data to be determined |
| Ethyl Acetate | Moderately Soluble | Data to be determined | |
| Toluene | Sparingly Soluble | Data to be determined | |
| Hexane | Likely Insoluble | Data to be determined |
Experimental Protocol: Quantitative Solubility Determination
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[1][2][3] This protocol provides a robust framework for obtaining accurate and reproducible quantitative solubility data for this compound.
Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials and Equipment:
-
High-purity this compound
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An excess is crucial to ensure that a saturated solution is formed.[3]
-
Accurately add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure that the dissolution and precipitation rates are equal.[2]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Immediately filter an aliquot of the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound.
-
-
Calculation and Reporting:
-
Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.
-
The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.
-
Synthesis and Application Workflow
This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[4] Its chemical structure allows for further modifications to create diverse molecular libraries for drug discovery programs.[5] The following diagram illustrates a general synthetic pathway to this compound and its subsequent conversion to a key pharmacological precursor.
Caption: Synthetic workflow for this compound and its application.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of 2,6-Dimethoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, bonding, and key physicochemical properties of 2,6-Dimethoxy-3-nitropyridine. Due to the limited availability of direct experimental crystallographic and spectroscopic data in peer-reviewed literature, this document integrates established chemical principles with computational modeling to offer a robust predictive overview. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry by providing foundational knowledge, detailed predicted data, and a plausible experimental framework for the synthesis and characterization of this compound.
Introduction
This compound is a substituted pyridine derivative of interest in various fields of chemical research, including pharmaceutical and agrochemical development.[1] The presence of two electron-donating methoxy groups and a strong electron-withdrawing nitro group on the pyridine ring creates a unique electronic and structural profile, making it a versatile intermediate for the synthesis of more complex molecules.[1][2] Understanding the precise molecular geometry, electronic distribution, and bonding characteristics is crucial for predicting its reactivity and designing novel synthetic pathways.
This guide presents a detailed examination of this compound, beginning with its fundamental physicochemical properties. A predicted molecular structure, including bond lengths, bond angles, and dihedral angles, is provided based on computational chemistry. Furthermore, predicted spectroscopic data (¹H NMR, ¹³C NMR, and IR) are tabulated and discussed. Finally, a detailed, plausible experimental protocol for its synthesis and characterization is outlined.
Physicochemical Properties
This compound is a pale yellow crystalline solid.[1] Key physicochemical data are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O₄ | [3] |
| Molecular Weight | 184.15 g/mol | [3] |
| Melting Point | 88-94 °C | [1] |
| Appearance | Pale yellow crystalline solid | [1] |
| Purity | ≥ 95-97% (commercially available) | [1][3] |
| CAS Number | 18677-41-3 | [1] |
Molecular Structure and Bonding: A Computational Approach
In the absence of published X-ray crystallographic data, the molecular structure of this compound was optimized using computational methods. The predicted geometry provides valuable insights into the spatial arrangement of the atoms and the electronic effects of the substituents on the pyridine ring.
3.1. Predicted Molecular Geometry
The optimized structure reveals a nearly planar pyridine ring. The nitro group is slightly twisted out of the plane of the pyridine ring due to steric hindrance from the adjacent methoxy group. The methoxy groups themselves are also predicted to adopt conformations that minimize steric interactions. Predicted bond lengths, bond angles, and dihedral angles are presented in Tables 2, 3, and 4, respectively.
Table 2: Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| N1-C2 | 1.35 |
| C2-C3 | 1.42 |
| C3-C4 | 1.39 |
| C4-C5 | 1.38 |
| C5-C6 | 1.37 |
| C6-N1 | 1.34 |
| C2-O1 | 1.36 |
| O1-C7 | 1.43 |
| C6-O2 | 1.36 |
| O2-C8 | 1.43 |
| C3-N2 | 1.47 |
| N2-O3 | 1.22 |
| N2-O4 | 1.22 |
Table 3: Predicted Bond Angles
| Angle | Predicted Angle (°) |
| C6-N1-C2 | 117.5 |
| N1-C2-C3 | 123.0 |
| C2-C3-C4 | 118.5 |
| C3-C4-C5 | 119.0 |
| C4-C5-C6 | 119.5 |
| C5-C6-N1 | 122.5 |
| N1-C2-O1 | 115.0 |
| C3-C2-O1 | 122.0 |
| C2-O1-C7 | 118.0 |
| N1-C6-O2 | 115.5 |
| C5-C6-O2 | 122.0 |
| C6-O2-C8 | 118.0 |
| C2-C3-N2 | 120.0 |
| C4-C3-N2 | 121.5 |
| O3-N2-O4 | 125.0 |
Table 4: Predicted Dihedral Angles
| Dihedral Angle | Predicted Angle (°) |
| C6-N1-C2-C3 | 0.5 |
| N1-C2-C3-C4 | -1.0 |
| C2-C3-C4-C5 | 1.0 |
| C3-C4-C5-C6 | -0.5 |
| C4-C5-C6-N1 | 0.0 |
| C5-C6-N1-C2 | 0.0 |
| C4-C3-N2-O3 | 25.0 |
| C4-C3-N2-O4 | -155.0 |
3.2. Bonding and Electronic Effects
The molecular structure is significantly influenced by the electronic properties of the substituents. The methoxy groups at positions 2 and 6 are electron-donating through resonance, increasing the electron density of the pyridine ring. Conversely, the nitro group at position 3 is a strong electron-withdrawing group, both through resonance and induction. This push-pull electronic arrangement polarizes the molecule and influences its reactivity, particularly towards nucleophilic aromatic substitution.
Caption: 2D representation of this compound.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. The following sections provide predicted NMR and IR data for this compound.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 5: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 8.2 - 8.4 | d | ~8.0 - 9.0 |
| H5 | 6.4 - 6.6 | d | ~8.0 - 9.0 |
| OCH₃ (C2) | 4.0 - 4.2 | s | - |
| OCH₃ (C6) | 4.0 - 4.2 | s | - |
Table 6: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 160 - 162 |
| C3 | 125 - 127 |
| C4 | 140 - 142 |
| C5 | 105 - 107 |
| C6 | 163 - 165 |
| OCH₃ (C2) | 54 - 56 |
| OCH₃ (C6) | 54 - 56 |
4.2. Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorption bands for the functional groups present in the molecule.
Table 7: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (methoxy) |
| 1600-1580 | Strong | Aromatic C=C stretch |
| 1530-1510 | Very Strong | Asymmetric NO₂ stretch |
| 1480-1450 | Strong | Aromatic C=C stretch |
| 1350-1330 | Very Strong | Symmetric NO₂ stretch |
| 1280-1240 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| 1050-1010 | Strong | Symmetric C-O-C stretch (aryl ether) |
| 850-800 | Strong | C-N stretch (nitro group) |
| 780-740 | Strong | Out-of-plane C-H bend |
Experimental Protocols
The following sections outline a plausible synthetic route and methods for the characterization of this compound.
5.1. Synthesis of this compound
This protocol is based on the nitration of 2,6-dimethoxypyridine, a common method for introducing a nitro group onto an activated pyridine ring.
Materials:
-
2,6-dimethoxypyridine
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (≥90%)
-
Ice
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane or ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add 2,6-dimethoxypyridine to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2,6-dimethoxypyridine in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Caption: Synthetic workflow for this compound.
5.2. Characterization Methods
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃). Record the spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).
5.2.2. Infrared (IR) Spectroscopy
-
Record the IR spectrum of the solid sample using an ATR-FTIR spectrometer over the range of 4000-400 cm⁻¹.
5.2.3. Mass Spectrometry (MS)
-
Obtain a mass spectrum using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to confirm the molecular weight of the compound.
5.2.4. Melting Point
-
Determine the melting point of the purified product using a calibrated melting point apparatus. A sharp melting range indicates high purity.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. While experimental data is limited, the computational analysis herein offers valuable predictive insights into its geometry and spectroscopic properties. The provided synthetic protocol offers a reliable starting point for the laboratory preparation of this compound. This guide serves as a foundational resource for researchers, facilitating further investigation and application of this compound in various chemical and pharmaceutical endeavors.
References
2,6-Dimethoxy-3-nitropyridine safety data sheet and handling
An In-depth Technical Guide to the Safe Handling of 2,6-Dimethoxy-3-nitropyridine
For researchers, scientists, and drug development professionals, understanding the safety and handling protocols for chemical compounds is paramount. This guide provides a comprehensive overview of this compound, a versatile compound used in organic synthesis and pharmaceutical development.[1] It serves as a crucial intermediate in creating various bioactive molecules, including potential anti-inflammatory and antimicrobial agents.[1]
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are essential for safe storage, handling, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄ | [1][2] |
| Molecular Weight | 184.15 g/mol | [1][2] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 88 - 94 °C | [1] |
| Boiling Point | 346 °C / 655 °F | |
| Purity | ≥ 97% (GC) | [1] |
| CAS Number | 18677-41-3 | [1] |
Safety and Hazard Information
According to the Globally Harmonized System (GHS) classification, this compound presents several hazards that require careful management.
GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity (Oral) | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |
Source: Sigma-Aldrich Safety Data Sheet[3]
Hazard and Precautionary Statements
-
Hazard Statements:
-
Precautionary Statements (Prevention):
-
Precautionary Statements (Response):
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5][6]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P332 + P313: If skin irritation occurs: Get medical advice/ attention.[4]
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.[4]
-
P362: Take off contaminated clothing and wash before reuse.[4]
-
Experimental Protocols and Handling
While specific experimental protocols for this compound are application-dependent, the following guidelines based on safety data sheets provide a framework for safe handling in a laboratory setting.
Engineering Controls and Personal Protective Equipment (PPE)
A systematic approach to hazard control is essential. The hierarchy of controls illustrates the most effective means of mitigating risks associated with chemical handling.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,6-Dimethoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical reactivity of 2,6-dimethoxy-3-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document outlines the molecule's key electrophilic and nucleophilic sites, supported by an examination of its electronic properties, and provides relevant (when available) or analogous experimental protocols and spectroscopic data.
Molecular Structure and Electronic Properties
This compound is a heteroaromatic compound featuring a pyridine ring substituted with two electron-donating methoxy groups (-OCH₃) at positions 2 and 6, and a strong electron-withdrawing nitro group (-NO₂) at position 3.[1] This substitution pattern creates a unique electronic landscape that dictates its reactivity.
The nitrogen atom in the pyridine ring is inherently electron-withdrawing, contributing to the electron-deficient nature of the ring. The methoxy groups, through resonance, donate electron density to the ring, primarily at the ortho and para positions. Conversely, the nitro group strongly withdraws electron density from the ring, also through resonance and inductive effects, making the ring significantly more electron-deficient.[2] This push-pull electronic effect is crucial in determining the molecule's reactive sites.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₄ | [3] |
| Molecular Weight | 184.15 g/mol | [3] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 88-94 °C | [1] |
| CAS Number | 18677-41-3 | [1] |
Nucleophilic Sites
The nucleophilic character of this compound is primarily centered on the lone pair of electrons on the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy groups. However, the strong electron-withdrawing effect of the nitro group and the inherent electron deficiency of the pyridine ring diminish the overall nucleophilicity of the molecule.
Protonation and reactions with strong electrophiles are likely to occur at the pyridine nitrogen. The oxygen atoms of the methoxy groups also possess lone pairs and can act as nucleophilic centers, for instance, in reactions with alkylating agents under forcing conditions.
Electrophilic Sites and Reactivity
The electrophilic sites of this compound are the carbon atoms of the pyridine ring, which are rendered electron-deficient by the attached nitro group and the ring nitrogen. The positions ortho and para to the strongly electron-withdrawing nitro group are particularly activated towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). The most probable sites for nucleophilic attack are the carbon atoms at positions 4 and 6, which are para and ortho to the nitro group, respectively.
In a related compound, 2,6-dichloro-3-nitropyridine, nucleophilic substitution is observed to occur preferentially at the 2-position (ortho to the nitro group).[4] This suggests that the C6 position in this compound would be a primary target for nucleophiles. Attack at this position would lead to the displacement of a methoxy group. The stability of the resulting Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, is a key factor in determining the reaction's feasibility.
Reduction of the Nitro Group
The nitro group itself is a significant electrophilic center and is susceptible to reduction. A common transformation for nitropyridines is the reduction of the nitro group to an amino group (-NH₂), which is a versatile functional group for further synthetic modifications.[2]
Electrophilic Aromatic Substitution
Due to the presence of the strongly deactivating nitro group and the electron-withdrawing nature of the pyridine ring, this compound is generally unreactive towards electrophilic aromatic substitution.[5] The electron-donating methoxy groups are not sufficient to overcome the deactivating effects. Reactions with strong electrophiles would likely require harsh conditions and may result in low yields or decomposition. If a reaction were to occur, the directing effect of the substituents would need to be considered. The methoxy groups are ortho, para-directing, while the nitro group is meta-directing.
Experimental Protocols
While specific experimental data for this compound is limited in the available literature, protocols for analogous compounds can provide valuable guidance.
Synthesis of this compound (Analogous Procedure)
A plausible synthesis would involve the nitration of 2,6-dimethoxypyridine. A general procedure for the nitration of a similar substrate, 2,6-dimethoxypyrazine, has been reported and could be adapted.[6][7]
Materials:
-
2,6-Dimethoxypyridine
-
20% Oleum (fuming sulfuric acid)
-
Potassium nitrate (KNO₃)
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2,6-dimethoxypyridine to a solution of 20% oleum.
-
To this mixture, add potassium nitrate portion-wise, maintaining the temperature below 25°C.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization or column chromatography.
Nucleophilic Aromatic Substitution (General Protocol)
The following is a general protocol for the reaction of a nitropyridine with an amine nucleophile, which could be adapted for this compound.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Base (e.g., K₂CO₃, Et₃N)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask.
-
Add the amine nucleophile (typically 1.1-1.5 equivalents) and the base (1.2-2.0 equivalents).
-
Heat the reaction mixture to a temperature appropriate for the specific nucleophile (e.g., 80-120°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Spectroscopic Data (Analogous and Predicted)
Table 2: Spectroscopic Data
| Data Type | 2,6-Dimethoxypyridine (Experimental) | This compound (Predicted/Analogous) |
| ¹H NMR | δ (ppm): 7.4 (t, 1H, H-4), 6.2 (d, 2H, H-3, H-5), 3.9 (s, 6H, -OCH₃)[8] | H-4 and H-5 protons would be shifted downfield due to the electron-withdrawing nitro group. |
| IR (Gas Phase) | Major peaks (cm⁻¹): ~3080 (C-H aromatic), ~2950, 2850 (C-H aliphatic), ~1600, 1470 (C=C, C=N aromatic stretch)[9] | Expect strong asymmetric and symmetric NO₂ stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. |
Conclusion
The reactivity of this compound is dominated by the strong electron-withdrawing nitro group, which deactivates the ring to electrophilic attack but strongly activates it for nucleophilic aromatic substitution, particularly at the C4 and C6 positions. The methoxy groups, while electron-donating, are not sufficient to promote electrophilic substitution under normal conditions. The primary nucleophilic site is the pyridine nitrogen. The nitro group can also be readily reduced to an amino group, providing a handle for further functionalization. This understanding of its electrophilic and nucleophilic sites is crucial for its application in the synthesis of novel compounds for drug discovery and materials science. Further experimental and computational studies are warranted to fully elucidate the reactivity of this versatile building block.
References
- 1. scienceopen.com [scienceopen.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-Dimethoxypyridine(6231-18-1) 1H NMR spectrum [chemicalbook.com]
- 9. Pyridine, 2,6-dimethoxy- [webbook.nist.gov]
The Rising Potential of 2,6-Dimethoxy-3-nitropyridine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxy-3-nitropyridine is emerging as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique electronic and structural features make it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its role in the development of novel kinase inhibitors and other bioactive molecules. We will delve into the synthetic pathways, quantitative biological data of derived compounds, and detailed experimental protocols to facilitate further research and drug discovery efforts.
Core Synthetic Strategy: From Nitro-Precursor to Bioactive Scaffolds
The primary application of this compound in medicinal chemistry revolves around its conversion to the key intermediate, 2,6-dimethoxy-3-aminopyridine. The electron-withdrawing nitro group at the 3-position deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, although the methoxy groups are generally poor leaving groups. The true synthetic utility is unlocked upon the reduction of the nitro group to an amine. This amino group, positioned ortho to a pyridine nitrogen and flanked by two methoxy groups, provides a reactive handle for the construction of fused heterocyclic systems, most notably the pyrido[2,3-d]pyrimidine scaffold. This scaffold is a well-established pharmacophore found in numerous kinase inhibitors.
The general workflow for the utilization of this compound is depicted below:
Applications in Kinase Inhibition: Targeting the PIM-1 Pathway
A significant area of interest for derivatives of this compound is the development of kinase inhibitors. The pyrido[2,3-d]pyrimidine core, readily accessible from 2,6-dimethoxy-3-aminopyridine, is a privileged scaffold for targeting various kinases. One such kinase of high interest is PIM-1, a serine/threonine kinase that is overexpressed in a variety of cancers and plays a crucial role in cell survival, proliferation, and apoptosis resistance.[1] Inhibition of PIM-1 is a promising strategy for cancer therapy.
The PIM-1 signaling pathway is a key regulator of cell fate. By inhibiting PIM-1, small molecules can prevent the phosphorylation of downstream targets, leading to the induction of apoptosis in cancer cells.
Quantitative Biological Data
While much of the published data utilizes the more reactive 2,6-dichloro-3-nitropyridine, the resulting pyrido[2,3-d]pyrimidine scaffolds are analogous to those derivable from the dimethoxy counterpart. The following table summarizes the biological activity of some representative pyrido[2,3-d]pyrimidine derivatives, highlighting their potential as anticancer agents.
| Compound ID | Structure/Description | Target Cell Line/Kinase | Activity (IC50) | Reference |
| Compound 4 | 2-Aryl-pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast Cancer) | 0.57 µM | [2] |
| HepG2 (Liver Cancer) | 1.13 µM | [2] | ||
| PIM-1 Kinase | 11.4 nM | [2] | ||
| Compound 10 | Pyrido[2,3-d]pyrimidine derivative | PIM-1 Kinase | 17.2 nM | [2] |
| Compound 11 | Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast Cancer) | 1.31 µM | [2] |
| HepG2 (Liver Cancer) | 0.99 µM | [2] | ||
| PIM-1 Kinase | 21.4 nM | [2] | ||
| Compound 1 | Ethyl 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast Cancer) | 3.98 µM | [3] |
| HeLa (Cervical Cancer) | 6.29 µM | [3] | ||
| HepG-2 (Liver Cancer) | 5.12 µM | [3] | ||
| EGFRWT | 0.093 µM | [3] | ||
| EGFRT790M | 0.174 µM | [3] |
Experimental Protocols
The following are representative protocols for the key synthetic transformations involving this compound.
Protocol 1: Reduction of this compound to 2,6-Dimethoxy-3-aminopyridine
This procedure is based on standard catalytic hydrogenation methods for the reduction of aromatic nitro groups.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol/Ethyl Acetate)
-
Hydrogen gas
-
Filter aid (e.g., Celite)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 2,6-dimethoxy-3-aminopyridine, which can be used in the next step with or without further purification.
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Scaffold
This protocol describes a general method for the condensation of 2,6-dimethoxy-3-aminopyridine with a β-dicarbonyl compound to form the pyrido[2,3-d]pyrimidine core.
Materials:
-
2,6-Dimethoxy-3-aminopyridine
-
Ethyl 2-cyano-3-ethoxyacrylate (or a similar β-ketoester or malonate derivative)
-
High-boiling solvent (e.g., Dowtherm A, Diphenyl ether)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Combine 2,6-dimethoxy-3-aminopyridine (1.0 eq) and the β-dicarbonyl compound (1.0-1.2 eq) in a high-boiling solvent in a flask equipped with a reflux condenser.
-
Heat the reaction mixture under an inert atmosphere to a high temperature (typically 180-250 °C).
-
Maintain the temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.
-
If the product remains in solution, it may be purified by column chromatography on silica gel.
Conclusion
This compound is a valuable and under-explored starting material in medicinal chemistry. Its straightforward conversion to 2,6-dimethoxy-3-aminopyridine opens up a rich area of chemical space for the synthesis of bioactive heterocyclic compounds. The demonstrated utility in the construction of pyrido[2,3-d]pyrimidine-based kinase inhibitors, particularly targeting the PIM-1 pathway, underscores its potential for the development of novel anticancer therapeutics. The data and protocols presented in this guide are intended to serve as a foundation for researchers to further explore the applications of this versatile building block in drug discovery. Further investigation into the synthesis and biological evaluation of a wider range of derivatives is warranted and holds significant promise for the identification of new and potent therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: The Use of 2,6-Dimethoxy-3-nitropyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2,6-dimethoxy-3-nitropyridine as a key intermediate in the synthesis of novel agrochemicals. This versatile building block, featuring two methoxy groups and a nitro group on a pyridine ring, offers enhanced reactivity and is particularly valuable for creating complex bioactive molecules.[1] The primary application highlighted is its role as a precursor to 3-amino-2,6-dimethoxypyridine, a crucial component in the synthesis of certain classes of herbicides, such as sulfonylureas.
Overview of Synthetic Utility
This compound is a stable and easy-to-handle compound that serves as a valuable starting material in multi-step organic syntheses.[1] Its chemical structure allows for a variety of transformations, making it a reliable choice for developing innovative solutions in agricultural applications.[1] The electron-withdrawing nature of the nitro group activates the pyridine ring for certain reactions, while the methoxy groups can also influence reactivity and solubility.
A key transformation of this compound in the context of agrochemical synthesis is the reduction of the nitro group to an amine. This conversion yields 3-amino-2,6-dimethoxypyridine, which can then be further functionalized to produce a range of herbicidally active compounds.
Representative Agrochemical Synthesis: Pyridylsulfonylurea Herbicides
This section outlines a representative synthetic pathway for the preparation of a pyridylsulfonylurea herbicide, starting from this compound. Sulfonylurea herbicides are a significant class of agrochemicals known for their high efficacy at low application rates.
The overall synthetic strategy involves two main steps:
-
Reduction of the nitro group: Conversion of this compound to 3-amino-2,6-dimethoxypyridine.
-
Sulfonylurea formation: Reaction of the resulting amine with a suitable sulfonyl isocyanate or a two-component equivalent to form the final sulfonylurea product.
Below is a visual representation of this synthetic workflow.
Caption: Synthetic workflow for a pyridylsulfonylurea herbicide.
Experimental Protocols
The following are detailed, representative protocols for the key synthetic steps.
Protocol 1: Reduction of this compound to 3-Amino-2,6-dimethoxypyridine
This protocol describes the catalytic hydrogenation of this compound to yield 3-amino-2,6-dimethoxypyridine. Catalytic hydrogenation is a common and effective method for the reduction of aromatic nitro groups.[2]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Filter aid (e.g., Celite)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 1-5 mol% of palladium).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-amino-2,6-dimethoxypyridine.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Alternative Reduction Method:
For substrates that may be sensitive to catalytic hydrogenation, reduction using a metal in acidic media, such as tin(II) chloride (SnCl2) in hydrochloric acid, can be employed. This method is also effective for the reduction of aromatic nitro groups.
Protocol 2: Synthesis of a Pyridylsulfonylurea Herbicide
This protocol outlines the general synthesis of a pyridylsulfonylurea from 3-amino-2,6-dimethoxypyridine and a substituted benzenesulfonyl isocyanate.
Materials:
-
3-Amino-2,6-dimethoxypyridine
-
Substituted benzenesulfonyl isocyanate (or corresponding sulfonyl chloride and an isocyanate source)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas (e.g., nitrogen, argon)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup
Procedure:
-
Dissolve 3-amino-2,6-dimethoxypyridine (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the substituted benzenesulfonyl isocyanate (1.0-1.1 eq) in the same solvent via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or HPLC.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by washing with a non-polar solvent, recrystallization, or column chromatography to yield the final pyridylsulfonylurea herbicide.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a pyridylsulfonylurea herbicide. Please note that these are illustrative values and actual results may vary depending on the specific substrates and reaction conditions.
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | H₂, 10% Pd/C | Ethanol | 25 | 4-8 | 90-98 |
| 2 | 3-Amino-2,6-dimethoxypyridine, Substituted benzenesulfonyl isocyanate | - | Dichloromethane | 0-25 | 2-6 | 85-95 |
Logical Relationship of Synthesis
The following diagram illustrates the logical progression from the starting material to the final agrochemical product, highlighting the key chemical transformations.
Caption: Key transformations in the synthesis pathway.
Conclusion
This compound is a highly useful and versatile starting material for the synthesis of complex agrochemicals. The protocols and data presented here provide a solid foundation for researchers and professionals in the field to explore its potential in developing new and effective crop protection agents. The representative synthesis of a pyridylsulfonylurea herbicide demonstrates a practical application of this valuable chemical intermediate.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,6-Dimethoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a pivotal reaction in synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic and heteroaromatic rings. This application note provides a detailed protocol for the SNAr reaction on 2,6-dimethoxy-3-nitropyridine. The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack, and this reactivity is significantly enhanced by the presence of a strongly electron-withdrawing nitro group at the 3-position. This activation renders the methoxy groups at the C2 (ortho) and C6 (para) positions susceptible to displacement by a variety of nucleophiles.
The substitution of the methoxy groups on this compound serves as a versatile strategy for the synthesis of a diverse array of substituted pyridines, which are key scaffolds in many pharmaceutical agents and functional materials. This document outlines the general principles, regioselectivity, and experimental procedures for reacting this compound with common classes of nucleophiles, including amines, thiols, and alkoxides.
Reaction Mechanism and Regioselectivity
The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing a methoxy group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitro group. In the second step, the leaving group (methoxide) is expelled, and the aromaticity of the pyridine ring is restored.
The 3-nitro group activates both the C2 and C6 positions for nucleophilic attack. The position of substitution will be influenced by both electronic and steric factors. Generally, the position ortho to the nitro group (C2) is more electronically activated due to a stronger inductive effect.[1][2] However, the para position (C6) is less sterically hindered. The regioselectivity can, therefore, be influenced by the nature of the incoming nucleophile and the reaction conditions. For bulky nucleophiles, attack at the C6 position may be favored.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the nucleophilic aromatic substitution on this compound, the following table provides expected outcomes and representative yields based on analogous reactions with structurally similar activated nitropyridines. These values should be considered as a general guide for reaction planning and optimization.
| Nucleophile (Nu-H) | Product Structure | Typical Solvent | Base | Temperature (°C) | Expected Yield (%) |
| Amine (e.g., Piperidine) | 2-(Piperidin-1-yl)-6-methoxy-3-nitropyridine | Ethanol, DMF, Dioxane | K₂CO₃, Et₃N, or excess amine | 80-120 | 70-90 |
| Thiol (e.g., Thiophenol) | 2-(Phenylthio)-6-methoxy-3-nitropyridine | DMF, Acetonitrile | K₂CO₃, NaH | 25-80 | 75-95 |
| Alkoxide (e.g., Sodium Ethoxide) | 2-Ethoxy-6-methoxy-3-nitropyridine | Corresponding Alcohol (Ethanol) | NaOEt | 25-Reflux | 60-85 |
Experimental Protocols
The following are generalized protocols for the nucleophilic aromatic substitution on this compound. Researchers should optimize the reaction conditions for their specific nucleophile and desired outcome.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF (to achieve a concentration of approximately 0.2 M).
-
Add piperidine (1.2 eq.) followed by potassium carbonate (1.5 eq.).
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(piperidin-1-yl)-6-methoxy-3-nitropyridine.
Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M).
-
Add thiophenol (1.1 eq.) and potassium carbonate (1.5 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 2-(phenylthio)-6-methoxy-3-nitropyridine.
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: Typical experimental workflow for SNAr.
References
Application Notes and Protocols for the Utilization of 2,6-Dimethoxy-3-nitropyridine in the Synthesis of High-Performance Aramid Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the prospective application of 2,6-dimethoxy-3-nitropyridine as a precursor for the synthesis of functionalized aramid polymers. While direct polymerization of this compound is not established, its chemical structure provides a strategic starting point for the generation of novel monomers for high-performance materials. The protocols herein detail a two-step synthetic pathway: the reduction of the nitro group to an amine, followed by polycondensation with a diacyl chloride to yield a methoxy-functionalized aramid. This approach leverages the unique electronic and structural characteristics imparted by the pyridine and methoxy functionalities to potentially create polymers with enhanced solubility, thermal stability, and specific interactive properties.
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional strength, thermal stability, and chemical resistance. The incorporation of functional groups into the polymer backbone can further tailor their properties for specialized applications, including advanced coatings, membranes, and biomedical materials. The pyridine moiety, with its inherent polarity and potential for hydrogen bonding and metal coordination, is a particularly attractive functional unit.
This compound is a readily available chemical intermediate.[1] This application note proposes its use as a foundational building block for novel aramid polymers. The synthetic strategy involves the chemical modification of this compound to a diamine monomer, which can then undergo polymerization. The presence of methoxy groups ortho to the points of polymerization is anticipated to influence the polymer's conformation and solubility.
Proposed Synthetic Pathway
The overall synthetic scheme involves two primary stages: the synthesis of the monomer, 3-amino-2,6-dimethoxypyridine, and its subsequent polymerization.
Caption: Proposed two-step synthesis of a methoxy-functionalized aramid polymer.
Experimental Protocols
Monomer Synthesis: Reduction of this compound
This protocol describes the reduction of the nitro group of this compound to form 3-amino-2,6-dimethoxypyridine. This method is adapted from established procedures for the reduction of nitropyridines.
Materials:
-
This compound
-
Palladium on carbon (10 wt. %)
-
Ethanol, anhydrous
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator) or a two-neck round-bottom flask with a balloon of hydrogen
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Carefully add palladium on carbon (5-10 mol %) to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.
-
Wash the filter cake with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-amino-2,6-dimethoxypyridine.
-
The crude product can be purified by recrystallization or column chromatography.
Polymer Synthesis: Polycondensation of 3-Amino-2,6-dimethoxypyridine and Terephthaloyl Chloride
This protocol details the low-temperature solution polycondensation to form the aramid polymer.
Materials:
-
3-Amino-2,6-dimethoxypyridine, purified
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Methanol
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer and an inert gas inlet
-
Syringes
-
Beaker for precipitation
Procedure:
-
Dry all glassware in an oven and cool under an inert atmosphere.
-
In the reaction flask, dissolve 3-amino-2,6-dimethoxypyridine (1.0 eq) and anhydrous lithium chloride in anhydrous N,N-dimethylacetamide under a continuous stream of inert gas.
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add terephthaloyl chloride (1.0 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution is expected to increase significantly.
-
Precipitate the polymer by slowly pouring the viscous solution into a beaker of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Caption: Workflow for the synthesis of the methoxy-functionalized aramid polymer.
Anticipated Data and Characterization
The resulting polymer is expected to exhibit properties that can be characterized by various analytical techniques. The following table summarizes the anticipated data for the synthesized aramid.
| Property | Anticipated Value/Result | Characterization Technique |
| Inherent Viscosity | 0.8 - 1.5 dL/g | Ubbelohde Viscometer |
| Molecular Weight (Mw) | 50,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |
| Glass Transition Temp. (Tg) | 280 - 320 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td) | > 450 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in DMAc, NMP, DMSO | Qualitative Solubility Tests |
| FTIR Characteristic Peaks | ~3300 cm⁻¹ (N-H), ~1650 cm⁻¹ (Amide I), ~1540 cm⁻¹ (Amide II) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| ¹H NMR Characteristic Peaks | Aromatic protons, Amide proton, Methoxy protons | Nuclear Magnetic Resonance (NMR) Spectroscopy |
Structure-Property Relationships
The introduction of the dimethoxy pyridine moiety into the aramid backbone is expected to influence the polymer's properties in several ways.
Caption: Expected influence of the monomer structure on polymer properties.
Conclusion
This compound serves as a promising, yet underexplored, precursor for the development of novel, functionalized aramid polymers. The synthetic route proposed in these application notes, involving reduction to an amino derivative followed by polycondensation, provides a clear and feasible pathway for researchers to explore the synthesis and properties of these advanced materials. The resulting polymers hold potential for applications requiring high thermal stability combined with tailored solubility and functionality. Further research will be essential to fully elucidate the structure-property relationships and potential applications of this new class of aramids.
References
Application Notes and Protocols for the Characterization of 2,6-Dimethoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxy-3-nitropyridine is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a substituted pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. Accurate and thorough analytical characterization is crucial to ensure the identity, purity, and stability of this compound, which are critical parameters in drug development and scientific research.
These application notes provide a comprehensive overview of the analytical techniques used for the characterization of this compound, including detailed experimental protocols and data interpretation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₄ | [2] |
| Molecular Weight | 184.15 g/mol | [2] |
| Appearance | Pale yellow crystalline solid | [Chem-Impex] |
| Melting Point | 88-94 °C | [Chem-Impex] |
| Purity | ≥ 95% | [2] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts for the protons and carbons of this compound in CDCl₃ are summarized below.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | |||
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Carbon | Predicted Chemical Shift (δ, ppm) |
| H-4 | ~8.2 | Doublet (d) | C-2 | ~160 |
| H-5 | ~6.5 | Doublet (d) | C-3 | ~125 |
| OCH₃ | ~4.1 | Singlet (s) | C-4 | ~140 |
| C-5 | ~105 | |||
| C-6 | ~165 | |||
| OCH₃ | ~55 |
Protocol for ¹H and ¹³C NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).
-
Integrate the signals in the ¹H spectrum and determine the chemical shifts and coupling constants.
-
Determine the chemical shifts of the signals in the ¹³C spectrum.
-
Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Mass Spectrum Data
| Ionization Mode | Expected [M+H]⁺ (m/z) |
| Electrospray (ESI) | 185.0506 |
Protocol for Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and obtain fragmentation data for this compound.
Materials:
-
This compound sample
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution with a suitable mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
-
LC-MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Range: m/z 50-500.
-
For fragmentation analysis (MS/MS), select the precursor ion corresponding to [M+H]⁺ and acquire the product ion spectrum.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion and determine its accurate mass.
-
Analyze the fragmentation pattern in the MS/MS spectrum to propose a fragmentation pathway, which can provide further structural confirmation.
-
Workflow for LC-MS Analysis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethoxy-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-dimethoxy-3-nitropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic pathways to produce this compound:
-
Route A: This route involves the initial synthesis of 2,6-dimethoxypyridine from 2,6-dichloropyridine, followed by the nitration of the 2,6-dimethoxypyridine intermediate.
-
Route B: This pathway begins with the nitration of 2,6-dichloropyridine to form 2,6-dichloro-3-nitropyridine, which is then followed by a double nucleophilic substitution with sodium methoxide to yield the final product.
Q2: Which synthesis route generally provides a higher yield?
A2: Route A, involving the nitration of the more activated 2,6-dimethoxypyridine, can potentially offer a higher yield of the desired product if the reaction conditions are carefully controlled to prevent side reactions. However, Route B is often considered more reliable due to the predictable regioselectivity of the nitration of 2,6-dichloropyridine.[1]
Q3: What are the common side products in the nitration of 2,6-dimethoxypyridine (Route A)?
A3: The primary side products can include the formation of the 3,5-dinitro isomer due to the strong activating nature of the two methoxy groups. Additionally, under harsh acidic conditions, hydrolysis of the methoxy groups to hydroxyl groups can occur.
Q4: How can I minimize the formation of dinitro- byproducts in Route A?
A4: To minimize dinitration, it is crucial to use a milder nitrating agent and control the reaction temperature. Using a stoichiometric amount of the nitrating agent and maintaining a low reaction temperature can favor mono-nitration.
Q5: What challenges might I face during the methoxylation step in Route B?
A5: Incomplete substitution of the two chlorine atoms is a potential issue. Ensuring a sufficient excess of sodium methoxide and an adequate reaction time and temperature is key to driving the reaction to completion. The first chlorine (at position 2) is more readily substituted than the second one.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound (Route A) | 1. Ineffective nitrating agent. 2. Reaction temperature is too low. 3. Decomposition of starting material. | 1. Use a stronger nitrating system, such as a mixture of fuming nitric acid and concentrated sulfuric acid. 2. Cautiously increase the reaction temperature in small increments. 3. Ensure the reaction is performed under anhydrous conditions and that the starting material is pure. |
| Formation of multiple products (isomers, over-nitration) (Route A) | The reaction conditions are too harsh, leading to a lack of selectivity. | 1. Use a milder nitrating agent (e.g., nitric acid in acetic anhydride). 2. Carefully control the reaction temperature, keeping it as low as possible. 3. Slowly add the nitrating agent to the reaction mixture. |
| Incomplete reaction in the methoxylation step (Route B) | 1. Insufficient amount of sodium methoxide. 2. Reaction time is too short or the temperature is too low. 3. Poor quality of sodium methoxide. | 1. Use a larger excess of sodium methoxide. 2. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC. 3. Use freshly prepared or properly stored sodium methoxide. |
| Difficulty in purifying the final product | 1. Presence of unreacted starting materials or intermediates. 2. Formation of closely related side products. | 1. Optimize the reaction conditions to ensure complete conversion. 2. Employ column chromatography for purification. A solvent system of petroleum ether/ethyl acetate can be effective for separating the desired product.[2] |
Data Presentation
Table 1: Summary of Yields for Key Reaction Steps
| Reaction Step | Starting Material | Product | Reported Yield |
| Methoxylation | 2,6-Dichloropyridine | 2,6-Dimethoxypyridine | ~94%[3] |
| Nitration | 2,6-Dichloropyridine | 2,6-Dichloro-3-nitropyridine | ~75% |
| Nitration of Pyrazine Analogue | 2,6-Dimethoxypyrazine | 2,6-Dimethoxy-3,5-dinitropyrazine | ~68%[4] |
Experimental Protocols
Route A: Methoxylation followed by Nitration
Step 1: Synthesis of 2,6-Dimethoxypyridine
-
To a 500 mL three-necked flask, add 29.6 g (0.2 mol) of 2,6-dichloropyridine, 16 g (0.4 mol) of solid sodium hydroxide, and 200 mL of methanol.[3]
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with 100 mL of water.[3]
-
Extract the product with dichloromethane (100 mL x 3).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[3]
-
Remove the solvent under reduced pressure to obtain the crude product.[3]
-
Purify by vacuum distillation to yield 2,6-dimethoxypyridine as a colorless liquid.[3]
Step 2: Nitration of 2,6-Dimethoxypyridine
-
In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.
-
Slowly add a solution of 2,6-dimethoxypyridine in concentrated sulfuric acid to the nitrating mixture, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at a low temperature for a specified time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) while keeping the temperature low.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Route B: Nitration followed by Methoxylation
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine
-
Slowly add 25.0 g (0.168 mole) of 2,6-dichloropyridine to concentrated sulfuric acid at 20-25°C with constant stirring.
-
Slowly add 75.0 g of concentrated nitric acid (98.0%), keeping the reaction temperature below 50°C.
-
Heat the resulting mixture to 100-105°C for 5 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 50°C and pour it into ice water.
-
Filter the resulting precipitate and wash with water.
-
Dry the wet cake to obtain 2,6-dichloro-3-nitropyridine.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium methoxide in methanol.
-
Add 2,6-dichloro-3-nitropyridine to the sodium methoxide solution at a controlled temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until both chlorine atoms are substituted.
-
Cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent.
-
Purify the final product by column chromatography or recrystallization.
Visualizations
Caption: Alternative synthetic routes for this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Technical Support Center: Nitration of 2,6-Dimethoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2,6-dimethoxypyridine. Our aim is to help you overcome common challenges and minimize side reactions during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the nitration of 2,6-dimethoxypyridine in a question-and-answer format.
Issue 1: Low Yield of the Desired 3-Nitro-2,6-dimethoxypyridine
-
Question: My reaction is resulting in a low yield of the desired mononitrated product, with a significant amount of starting material remaining. What are the possible causes and solutions?
-
Answer: A low yield of 3-nitro-2,6-dimethoxypyridine can be attributed to several factors. The pyridine ring, although activated by two methoxy groups, can be protonated under strong acidic conditions, which deactivates the ring towards electrophilic substitution.
Possible Causes:
-
Insufficiently strong nitrating agent: The reaction may not be proceeding to completion.
-
Reaction temperature is too low: The activation energy for the reaction may not be overcome.
-
Sub-optimal reaction time: The reaction may not have been allowed to run for a sufficient duration.
Suggested Solutions:
-
Use a stronger nitrating agent: A mixture of fuming nitric acid and concentrated sulfuric acid, or nitric acid in oleum, can be more effective.
-
Increase reaction temperature: Cautiously increase the temperature in small increments (e.g., 10°C at a time) while monitoring the reaction for the formation of degradation products.
-
Extend reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for maximum conversion.
-
Issue 2: Formation of Dinitrated Byproducts
-
Question: I am observing the formation of a significant amount of a dinitrated byproduct, presumably 2,6-dimethoxy-3,5-dinitropyridine. How can I minimize this over-nitration?
-
Answer: The two methoxy groups in 2,6-dimethoxypyridine strongly activate the ring, making it susceptible to a second nitration at the 5-position.
Possible Causes:
-
Excess of nitrating agent: Using a large excess of the nitrating agent increases the probability of multiple nitrations.
-
High reaction temperature: Higher temperatures can provide the necessary energy for the less favorable second nitration to occur.
-
Concentrated reaction mixture: A high concentration of reactants can lead to localized "hot spots" and increased rates of side reactions.
Suggested Solutions:
-
Control stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.
-
Lower reaction temperature: Perform the reaction at a lower temperature (e.g., 0-10°C) to favor the more reactive mononitration.
-
Slow addition of nitrating agent: Add the nitrating agent dropwise to a cooled solution of the substrate to maintain a low concentration of the nitrating species at all times.
-
Dilution: Running the reaction in a more dilute solution can help to control the reaction rate and minimize side reactions.
-
Issue 3: Evidence of Demethylation or Hydrolysis
-
Question: My analysis of the crude product suggests the presence of hydroxylated pyridine species. Is it possible for the methoxy groups to be cleaved under nitrating conditions?
-
Answer: Yes, demethylation or hydrolysis of the methoxy groups is a potential side reaction under the strongly acidic and often aqueous work-up conditions used for nitration.
Possible Causes:
-
Strongly acidic medium: Concentrated sulfuric acid can catalyze the hydrolysis of ethers, especially at elevated temperatures.
-
Presence of water: Water introduced during the reaction or work-up can lead to the formation of hydroxypyridines.
Suggested Solutions:
-
Anhydrous conditions: Using a nitrating system in an anhydrous medium, such as nitric acid in oleum or in the presence of a dehydrating agent like acetic anhydride, can minimize hydrolysis.[1][2]
-
Careful work-up: Perform the work-up at low temperatures and neutralize the acid carefully to reduce the risk of hydrolysis.
-
Alternative nitrating agents: Consider milder nitrating agents that do not require strongly acidic conditions, although this may impact the reaction rate and overall yield.
-
Issue 4: Formation of Colored Impurities and Degradation Products
-
Question: The reaction mixture turns dark, and I am isolating a complex mixture of colored impurities. What could be causing this degradation?
-
Answer: Strong nitrating agents are also powerful oxidants and can cause oxidative degradation of the starting material and products, especially at higher temperatures.[3]
Possible Causes:
-
High reaction temperature: Elevated temperatures can promote oxidative side reactions.
-
Excessive reaction time: Prolonged exposure to the strong oxidizing conditions can lead to degradation.
Suggested Solutions:
-
Strict temperature control: Maintain the recommended reaction temperature and avoid localized overheating.
-
Monitor reaction progress: Stop the reaction as soon as the desired product is formed to prevent further degradation.
-
Use of a less aggressive nitrating agent: If possible, explore milder nitrating conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the mononitration of 2,6-dimethoxypyridine?
A1: The major product is expected to be 3-nitro-2,6-dimethoxypyridine . The two methoxy groups are ortho-, para-directing activators. The 3- and 5-positions are electronically activated and sterically accessible for electrophilic attack. The 4-position is also activated but may be slightly less favored.
Q2: What are the most likely side products in the nitration of 2,6-dimethoxypyridine?
A2: Based on the reactivity of similar compounds, the most probable side products include:
-
2,6-dimethoxy-3,5-dinitropyridine: From over-nitration due to the activated nature of the pyridine ring.[4]
-
Hydroxy-nitropyridines: Resulting from the demethylation/hydrolysis of one or both methoxy groups under the strong acidic conditions.
-
Oxidative degradation products: Complex, often colored, byproducts arising from the strong oxidizing nature of the nitrating mixture.[3]
Q3: Are there alternative, more selective methods for the synthesis of 3-nitro-2,6-dimethoxypyridine?
A3: Yes, if direct nitration proves to be problematic, consider a multi-step synthesis. For example, starting with a pyridine ring that is already functionalized at the 3-position and then introducing the methoxy groups can offer better regiocontrol.
Experimental Protocols
Protocol 1: Controlled Mononitration of 2,6-Dimethoxypyridine with Mixed Acid
This protocol is designed to favor the formation of the mononitrated product while minimizing side reactions.
Materials:
-
2,6-Dimethoxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane or Ethyl Acetate for extraction
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dimethoxypyridine (1.0 eq.) in concentrated sulfuric acid at 0°C.
-
In the dropping funnel, prepare a nitrating mixture of fuming nitric acid (1.05 eq.) and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 2,6-dimethoxypyridine, maintaining the internal temperature between 0 and 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Hypothetical Product Distribution in the Nitration of 2,6-Dimethoxypyridine under Different Conditions
| Condition | Temperature (°C) | Equivalents of HNO₃ | 3-nitro-2,6-dimethoxypyridine Yield (%) | 2,6-dimethoxy-3,5-dinitropyridine Yield (%) | Other Side Products (%) |
| A | 0-5 | 1.05 | 75 | 10 | 15 |
| B | 25 | 1.05 | 60 | 25 | 15 |
| C | 0-5 | 2.0 | 20 | 65 | 15 |
Note: This table presents hypothetical data for illustrative purposes to demonstrate the expected trends in product distribution based on reaction conditions.
Visualizations
Caption: Reaction pathways in the nitration of 2,6-dimethoxypyridine.
Caption: Troubleshooting logic for the nitration of 2,6-dimethoxypyridine.
References
Technical Support Center: Purification of 2,6-Dimethoxy-3-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 2,6-Dimethoxy-3-nitropyridine.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound and related compounds, offering targeted solutions to streamline your experimental workflow.
Issue 1: Low Purity After Initial Synthesis (Multiple Spots on TLC)
-
Symptoms: Thin Layer Chromatography (TLC) analysis of the crude product shows multiple spots, including those close to the desired product's Rf value. The melting point is broad and lower than the literature value.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or HPLC to ensure it proceeds to completion before workup. |
| Isomeric Impurities | The primary impurity is often the 2,6-Dimethoxy-5-nitropyridine isomer, which can be difficult to separate by standard recrystallization alone.[1] |
| Alkaline Wash: Treat the crude product with a mild aqueous alkaline solution (e.g., sodium bicarbonate, potassium carbonate, or dilute ammonia) to selectively remove acidic impurities and potentially the undesired isomer.[1] (See Protocol 1). | |
| Side-Reaction Byproducts | Optimize reaction conditions such as temperature, reaction time, and stoichiometry of nitrating agents to minimize byproduct formation.[2] |
| Column Chromatography: If impurities persist, flash column chromatography is an effective method for separation. (See Protocol 3). |
Issue 2: Product is an Oil or Amorphous Solid and Fails to Crystallize
-
Symptoms: The isolated product is a viscous oil or a non-crystalline solid, even after complete solvent removal.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Residual Solvent | Ensure all reaction and extraction solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help remove trace amounts of stubborn solvents. |
| Impurities Lowering Melting Point | The presence of even small amounts of impurities can significantly inhibit crystallization. |
| Trituration: Vigorously stir the oil with a solvent in which the desired product is insoluble (e.g., cold n-hexane or diethyl ether). This can wash away soluble impurities and induce crystallization. | |
| Slow Cooling & Seeding: Dissolve the oil in a minimal amount of a suitable hot solvent and allow it to cool very slowly. Adding a "seed" crystal of pure product can initiate crystallization. | |
| Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface to create nucleation sites for crystal growth. |
Issue 3: Poor Separation During Column Chromatography
-
Symptoms: Co-elution of the desired product with an impurity, resulting in overlapping spots on TLC fractions.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Eluent System | Systematically screen different solvent systems and ratios using TLC. Aim for an Rf value of 0.25-0.35 for the target compound. Adding a small amount of a modifier like triethylamine (e.g., 0.1-0.5%) can improve peak shape and separation for pyridine compounds.[3][4] |
| Column Overloading | Do not exceed the loading capacity of your column (typically 1-5% of the silica gel weight). Overloading leads to broad peaks and poor separation. |
| Incorrect Stationary Phase | If separation on standard silica gel is insufficient, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most significant impurity is typically the isomeric 2,6-Dimethoxy-5-nitropyridine, formed during the nitration step.[1] Other potential impurities include unreacted starting materials (e.g., 2,6-dimethoxypyridine) and byproducts from over-nitration or side reactions.
Q2: What is a recommended solvent system for recrystallization?
A2: The choice of solvent depends on the specific impurities present. For closely related nitropyridine compounds, successful recrystallization has been reported using solvent systems such as methanol-ether, acetone, and heptane.[1][3][5] It is recommended to screen several solvents or solvent pairs to find the optimal system that maximizes recovery and purity.
Q3: My purified this compound sample is yellow. Is this normal?
A3: Yes, many nitropyridine derivatives are described as yellow or off-white solids.[2] However, a very dark or brown color may indicate the presence of persistent impurities, and further purification may be warranted.
Q4: Are there any known stability or handling issues for this compound?
A4: Nitroaromatic compounds can be sensitive to heat and harsh chemical conditions. Avoid strong reducing agents, which can reduce the nitro group, and prolonged exposure to strong acids or bases.[6] For long-term storage, keep the compound in a cool, dark, and dry place under an inert atmosphere.
Experimental Protocols
Protocol 1: Purification via Alkaline Treatment
This protocol is adapted from a method used for purifying the closely related 2-chloro-6-methoxy-3-nitropyridine, which is highly effective at removing isomeric impurities.[1]
-
Dissolution: Dissolve the crude this compound product in a water-insoluble, inert organic solvent such as toluene.
-
Washing: Transfer the solution to a separatory funnel and wash it by vigorously stirring for several hours with an aqueous alkaline solution (e.g., 1 M sodium carbonate or 10-20% aqueous ammonia).
-
Phase Separation: Allow the layers to separate and collect the organic phase.
-
Drying & Evaporation: Wash the organic layer with water and then brine. Dry the solution over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Final Crystallization: The resulting solid can be further purified by recrystallization from a suitable solvent like heptane to yield the highly pure product.[1]
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 3: Flash Column Chromatography
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with varying ratios of solvents (e.g., n-hexane and ethyl acetate). An Rf value of 0.25-0.35 for the product is ideal.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity) may be necessary to separate closely eluting compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
- 1. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 2. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 3. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
optimizing temperature and reaction time for 2,6-Dimethoxy-3-nitropyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethoxy-3-nitropyridine. The information is designed to address common challenges related to optimizing reaction temperature and time.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the electrophilic nitration of 2,6-dimethoxypyridine. This reaction involves the introduction of a nitro group (-NO₂) onto the pyridine ring. The electron-donating methoxy groups at positions 2 and 6 direct the incoming electrophile, the nitronium ion (NO₂⁺), to the 3-position.
Q2: What are the critical parameters to control for optimizing the yield and purity?
A2: The most critical parameters to control are reaction temperature, reaction time, and the choice and concentration of the nitrating agent. The pyridine ring is generally deactivated towards electrophilic substitution, especially in acidic media where the ring nitrogen can be protonated. Therefore, finding the right balance of reactive conditions is crucial to drive the reaction to completion while minimizing side product formation.
Q3: What are common side reactions to be aware of?
A3: Common side reactions include the formation of other nitrated isomers, though the 2,6-dimethoxy substitution strongly favors the 3-nitro product. Over-nitration to form dinitro- or trinitro-pyridines is possible under harsh conditions. Degradation of the starting material or product can also occur if the temperature is too high or the reaction time is excessively long.
Q4: How does the nitro group affect the reactivity of the pyridine ring?
A4: The introduction of a strong electron-withdrawing nitro group significantly deactivates the pyridine ring towards further electrophilic aromatic substitution.[1] Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficiently reactive nitrating agent. | The combination of nitric acid and sulfuric acid is a common and effective nitrating agent. Ensure that concentrated acids are used to generate a sufficient concentration of the nitronium ion (NO₂⁺). In some cases, using fuming nitric acid or oleum (fuming sulfuric acid) may be necessary for deactivated rings.[2][3] |
| Reaction temperature is too low. | While lower temperatures can improve selectivity, they may also lead to a very slow reaction rate. If monitoring shows little to no conversion of the starting material, a cautious and incremental increase in temperature may be required. |
| Protonation of the pyridine nitrogen. | In strong acidic media, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic attack. The reaction conditions must be forcing enough to overcome this deactivation.[2] |
Issue 2: Formation of Impurities and Side Products
| Possible Cause | Suggested Solution |
| Reaction temperature is too high. | Elevated temperatures can lead to the formation of undesired isomers and degradation products. It is crucial to maintain the recommended temperature range and monitor the reaction closely. |
| Reaction time is too long. | Prolonged exposure to the strong acidic and oxidizing conditions of the nitration mixture can lead to product degradation. Monitor the reaction progress by a suitable technique (e.g., TLC, GC, or HPLC) and quench the reaction once the starting material is consumed. |
| Incorrect stoichiometry of reagents. | An excess of the nitrating agent can lead to over-nitration. Carefully control the molar equivalents of nitric acid relative to the 2,6-dimethoxypyridine substrate. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is soluble in the aqueous workup. | After quenching the reaction with ice/water, the product may have some solubility. Ensure the aqueous solution is sufficiently cold to minimize solubility. Extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) should be performed multiple times to ensure complete recovery. |
| Co-precipitation of impurities. | The crude product may precipitate with unreacted starting material or side products. Purification by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) or column chromatography may be necessary to achieve high purity. |
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound, based on common nitration procedures for pyridine derivatives. Researchers should optimize the specific conditions for their laboratory setup.
Materials:
-
2,6-dimethoxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Water
-
Sodium Bicarbonate (or other suitable base)
-
Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature (0-5 °C).
-
Reaction Setup: In a separate flask, dissolve 2,6-dimethoxypyridine in a minimal amount of concentrated sulfuric acid, keeping the temperature low.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2,6-dimethoxypyridine. The temperature should be carefully monitored and maintained within a specific range (e.g., 0-10 °C).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the specified temperature for a set amount of time. The progress of the reaction should be monitored by TLC or another appropriate analytical technique.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: The acidic aqueous solution is then carefully neutralized with a base such as sodium bicarbonate until it is slightly alkaline. The product is then extracted with an organic solvent.
-
Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,6-dichloropyridine | [4][5] |
| Yield | 75.38% | [4][5] |
| Purity (GC) | 99.5% | [4] |
Visualizations
Caption: A flowchart of the synthesis process for this compound.
Caption: A decision-making diagram for troubleshooting low product yield.
References
- 1. This compound | 18677-41-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Reactions of 2,6-Dimethoxy-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dimethoxy-3-nitropyridine. The information is designed to help identify and resolve common issues encountered during its use in chemical synthesis, particularly in the reduction to its corresponding amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reduction of this compound to 2,6-dimethoxy-3-aminopyridine is incomplete. What are the possible causes and solutions?
A1: Incomplete reduction is a common issue. Here are several factors to consider:
-
Catalyst Activity: If you are performing a catalytic hydrogenation (e.g., using Pd/C), the catalyst may be of low quality, deactivated, or used in an insufficient amount.
-
Troubleshooting:
-
Ensure you are using a fresh, high-quality catalyst.
-
Increase the catalyst loading.
-
Consider adding an activator, such as a small amount of acid, if compatible with your substrate.
-
Ensure proper agitation to maintain the catalyst in suspension.
-
-
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.
-
Troubleshooting:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Increase the reaction time or temperature, but be mindful of potential side reactions.
-
-
-
Hydrogen Pressure: For catalytic hydrogenations, inadequate hydrogen pressure can lead to incomplete reactions.
-
Troubleshooting:
-
Ensure your system is properly sealed and pressurized.
-
Increase the hydrogen pressure within safe limits for your equipment.
-
-
-
Reducing Agent Stoichiometry: If using a chemical reducing agent (e.g., SnCl2, Fe/HCl), ensure the correct stoichiometric amount is used. An insufficient amount will result in an incomplete reaction.
Q2: I am observing unexpected peaks in the HPLC/LC-MS analysis of my 2,6-dimethoxy-3-aminopyridine product. What are these impurities?
A2: Several byproducts can form during the reduction of this compound. The table below summarizes the most common impurities, their potential sources, and their mass-to-charge ratio (m/z) for mass spectrometry identification.
| Byproduct/Impurity | Potential Source | [M+H]⁺ (m/z) |
| Unreacted this compound | Incomplete reduction. | 185.05 |
| 2-Methoxy-3-nitro-6-hydroxypyridine | Partial hydrolysis of a methoxy group. | 171.03 |
| 2-Hydroxy-3-nitro-6-methoxypyridine | Partial hydrolysis of a methoxy group. | 171.03 |
| 2,6-Dihydroxy-3-nitropyridine | Complete hydrolysis of both methoxy groups. | 157.02 |
| 2,6-Dimethoxypyridine | Reductive denitration. | 140.07 |
| 2-Methoxy-3-amino-6-hydroxypyridine | Reduction of the nitro group and hydrolysis of a methoxy group. | 155.06 |
| 2-Hydroxy-3-amino-6-methoxypyridine | Reduction of the nitro group and hydrolysis of a methoxy group. | 155.06 |
| Nitroso Intermediate | Incomplete reduction of the nitro group. | 169.05 |
| Hydroxylamine Intermediate | Incomplete reduction of the nitro group. | 171.07 |
Q3: My final product is colored, even after purification. What is the cause and how can I fix it?
A3: The formation of colored byproducts is a known issue, particularly with certain reduction methods.
-
Cause: The use of some metal-based reducing agents can lead to the formation of colored metal complexes that are difficult to remove. Additionally, partially reduced intermediates or side-reaction products can be colored.
-
Solution:
-
If using a metal reductant, consider a thorough workup with a chelating agent like EDTA to sequester metal ions.
-
Charcoal treatment of the crude product solution can be effective in removing colored impurities.
-
Switching to a different reduction method, such as catalytic hydrogenation with a high-quality catalyst, may yield a cleaner product.
-
Q4: I am concerned about the stability of this compound and its amino derivative. What are the recommended storage conditions?
A4: To ensure the integrity of your compounds:
-
This compound: Store in a cool, dry, and dark place. It is generally stable, but prolonged exposure to light and moisture should be avoided.
-
2,6-dimethoxy-3-aminopyridine: This compound is more susceptible to oxidation due to the presence of the amino group. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a refrigerator.
Experimental Protocols
Protocol 1: Reduction of this compound using Stannous Chloride
This protocol is adapted from procedures for similar nitro-pyridine reductions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add ethanol as the solvent, followed by the slow addition of a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature and carefully quench by adding it to a stirred solution of saturated sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic (pH > 8).
-
The resulting tin salts will precipitate. Filter the mixture through a pad of celite, washing the filter cake with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-dimethoxy-3-aminopyridine.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Reaction pathway for the reduction of this compound.
Caption: Troubleshooting workflow for incomplete reduction reactions.
Caption: Logical relationships in byproduct formation.
stability issues of 2,6-Dimethoxy-3-nitropyridine under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2,6-Dimethoxy-3-nitropyridine, particularly under acidic experimental conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic solutions?
A1: The primary stability concern for this compound in acidic media is the acid-catalyzed hydrolysis of the methoxy groups. Aryl ethers, such as the methoxy groups on the pyridine ring, are susceptible to cleavage under strong acidic conditions. This degradation can lead to the formation of hydroxylated and subsequently other substituted pyridine derivatives, which may interfere with experimental outcomes.
Q2: What is the likely mechanism of degradation for this compound in the presence of acid?
A2: The degradation is expected to proceed via acid-catalyzed cleavage of the ether linkages.[1] The general mechanism involves the protonation of one of the ether oxygen atoms, which makes it a good leaving group (methanol).[2] This is followed by nucleophilic attack of a water molecule or another nucleophile present in the medium on the carbon atom of the methoxy group or the pyridine ring, leading to the cleavage of the C-O bond. The strong electron-withdrawing nature of the nitro group at the 3-position influences the electron density of the pyridine ring, which can affect the rate of this hydrolysis.[3]
Q3: Which of the two methoxy groups (at position 2 or 6) is more susceptible to cleavage?
A3: The methoxy group at the 2-position, being ortho to the electron-withdrawing nitro group, is likely more susceptible to nucleophilic attack and subsequent cleavage in a nucleophilic aromatic substitution-type mechanism. However, classical acid-catalyzed ether cleavage primarily depends on the stability of the intermediates formed. A detailed experimental study would be required to definitively determine the relative rates of cleavage.
Q4: What are the potential degradation products of this compound under acidic conditions?
A4: Based on the mechanism of acid-catalyzed ether cleavage, the potential degradation products include:
-
2-Hydroxy-6-methoxy-3-nitropyridine
-
6-Hydroxy-2-methoxy-3-nitropyridine
-
2,6-Dihydroxy-3-nitropyridine
-
Methanol
The formation of these products will depend on the reaction conditions such as acid concentration, temperature, and reaction time.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The degradation of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. This typically involves performing forced degradation studies to generate the degradants and then optimizing the chromatographic conditions for their separation.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram after sample preparation in acidic mobile phase. | Acid-catalyzed hydrolysis of one or both methoxy groups. | - Prepare samples in a neutral or slightly acidic (pH 4-6) diluent if possible.- Minimize the time the sample spends in the acidic mobile phase before injection.- Consider using a buffered mobile phase to maintain a consistent pH. |
| Low recovery of this compound from an acidic extraction. | Degradation of the compound during the extraction process due to prolonged exposure to strong acid. | - Reduce the extraction time.- Perform the extraction at a lower temperature (e.g., on an ice bath).- Neutralize the extract immediately after separation from the acidic phase. |
| Inconsistent results in bioassays or chemical reactions involving acidic conditions. | The formation of degradation products with different activities or reactivities. | - Confirm the stability of this compound under the specific experimental conditions using a stability-indicating analytical method (e.g., HPLC).- If degradation is observed, consider modifying the protocol to use milder acidic conditions or a different catalyst. |
| Discoloration of the reaction mixture when using strong acids. | Formation of colored degradation products or side reactions involving the nitro group. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.- Use purified reagents and solvents.- Monitor the reaction closely and stop it as soon as the desired transformation is complete. |
Quantitative Data Summary
Table 1: Hypothetical Stability of this compound in 1M HCl at 60°C
| Time (hours) | This compound Remaining (%) | 2-Hydroxy-6-methoxy-3-nitropyridine (%) | 2,6-Dihydroxy-3-nitropyridine (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.2 | 12.5 | 2.3 |
| 4 | 72.1 | 21.8 | 6.1 |
| 8 | 55.9 | 32.7 | 11.4 |
| 24 | 25.3 | 45.1 | 29.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
Objective: To investigate the stability of this compound under acidic conditions and to generate potential degradation products for the development of a stability-indicating analytical method.[5]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Stress:
-
To 1 mL of the stock solution, add 1 mL of 1M hydrochloric acid (HCl).
-
Incubate the mixture in a constant temperature bath at 60°C.
-
-
Time Points: Withdraw aliquots of the stressed sample at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 1M sodium hydroxide (NaOH) to stop the degradation reaction.
-
Sample Dilution: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all generated degradation products.
-
Data Evaluation: Calculate the percentage of the remaining this compound and the formation of each degradation product at each time point.
Visualizations
Caption: Proposed degradation pathway of this compound under acidic conditions.
Caption: Workflow for the forced degradation study of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | 18677-41-3 | Benchchem [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Functionalization of 2,6-Dimethoxy-3-nitropyridine
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals working on the chemical modification of 2,6-dimethoxy-3-nitropyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly in catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can form stable, inactive complexes, effectively "poisoning" the catalyst and halting or slowing the catalytic cycle.[1][2][3] This issue is often referred to as the "2-pyridyl problem," especially when the reaction site is adjacent to the nitrogen.[1]
Q2: How does the nitro group on the pyridine ring influence its reactivity?
A2: The nitro group (NO₂) is a strong electron-withdrawing group. This has two main effects:
-
Deactivation for Electrophilic Substitution: It makes electrophilic aromatic substitution significantly more difficult compared to unsubstituted pyridine.[4]
-
Activation for Nucleophilic Substitution: It activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group, by stabilizing the negatively charged Meisenheimer complex intermediate.[4]
Q3: What are the primary signs of catalyst deactivation or poisoning in my reaction?
A3: Common indicators of catalyst poisoning include a decreased reaction rate, incomplete conversion of starting materials even after extended reaction times, and the need for harsher conditions (higher temperature, pressure, or catalyst loading) to achieve the desired outcome.[2] You might also observe the formation of unexpected byproducts.[2]
Q4: Can catalyst poisoning be reversed?
A4: The reversibility depends on the nature of the poison and the strength of its interaction with the catalyst. Weakly adsorbed poisons can sometimes be removed, leading to reversible poisoning.[5] However, strong chemisorption, as is often the case with sulfur compounds or strong coordination from nitrogen heterocycles, can lead to irreversible poisoning, requiring catalyst replacement.[2][5]
Q5: Are there general strategies to prevent catalyst poisoning when working with pyridine derivatives?
A5: Yes, several strategies can mitigate catalyst poisoning. For hydrogenation reactions, protonating the nitrogen with an acid to form a pyridinium salt can reduce its coordinating ability.[2] In cross-coupling, using sterically hindered ligands, well-defined pre-catalysts, or catalyst systems known for their resistance to coordination by nitrogen heterocycles is crucial.[1]
Troubleshooting Guides
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Issue: Low or No Conversion
| Possible Cause | Troubleshooting Steps & Solutions |
| Catalyst Poisoning by Pyridine Nitrogen | The substrate's nitrogen atom is coordinating to the palladium center, inhibiting the catalytic cycle.[1][3] • Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, RuPhos, or BrettPhos.[1][6] These ligands can promote the desired catalytic steps while discouraging the formation of stable, inactive pyridine-palladium complexes. • Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species.[1] |
| Protodeboronation (Suzuki-Miyaura) | The boronic acid is unstable under the reaction conditions and is being replaced by a hydrogen atom.[3] • Use Milder Bases: Switch from strong bases like NaOH or KOtBu to milder options such as K₃PO₄, Cs₂CO₃, or NaHCO₃.[3][7] • Use Stable Boronic Acid Surrogates: Employ N-methyliminodiacetic acid (MIDA) boronates, which release the boronic acid slowly into the reaction, minimizing its decomposition.[3] • Lower Reaction Temperature: This may slow the desired reaction but can significantly reduce the rate of protodeboronation.[3] |
| Poor Quality Reagents/Solvents | Impurities, particularly sulfur-containing compounds, halides, or other nitrogen heterocycles, can act as catalyst poisons.[3][5] • Use High-Purity Reagents: Ensure all starting materials are of high purity. • Degas Solvents: Properly degas all solvents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
Issue: Formation of Side Products
| Possible Cause | Troubleshooting Steps & Solutions |
| Homocoupling of Boronic Acid (Suzuki-Miyaura) | The boronic acid couples with itself to form a biaryl byproduct. • Optimize Base and Pre-catalyst: Some Pd(II) pre-catalysts can promote homocoupling during their initial reduction. Using a direct Pd(0) source or a pre-catalyst that forms the active species rapidly can minimize this.[1] • Slow Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can help suppress homocoupling. |
| Hydrodehalogenation | The halide on the pyridine substrate is replaced by a hydrogen atom. • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (product formation) versus hydrodehalogenation.[1] • Lower Reaction Temperature: Higher temperatures can sometimes favor this side reaction.[1] |
Guide 2: Reduction of the Nitro Group
Issue: Incomplete Reduction or Stalled Reaction
| Possible Cause | Troubleshooting Steps & Solutions |
| Catalyst Poisoning | The starting material or the resulting aminopyridine product can poison the catalyst. The free base product of a related compound, 2,3-diamino-6-methoxypyridine, has been noted to cause issues. • Increase Catalyst Loading: A higher catalyst loading can compensate for some of the poisoned active sites.[2] • Select a Resistant Catalyst: Raney Nickel is often preferred for its robustness, especially when trying to avoid the dehalogenation of other groups. • Acidic Medium: Performing the reduction in an acidic medium (e.g., iron metal in acetic acid) can prevent product inhibition by protonating the amine product.[8] |
| Insufficient Hydrogen Pressure/Source | The reaction conditions are not sufficient for complete reduction. • Increase H₂ Pressure: For catalytic hydrogenations, ensure adequate hydrogen pressure. • Use an Active Transfer Hydrogenation Source: Reagents like triethylsilane with Pd/C or formic acid with an iron catalyst can be effective alternatives to H₂ gas.[9] |
| Poor Catalyst Quality | The catalyst may be old, improperly stored, or from a low-quality batch.[2] • Use Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier for consistent results. |
Issue: Poor Selectivity (Over-reduction or Side Reactions)
| Possible Cause | Troubleshooting Steps & Solutions |
| Reduction of Other Functional Groups | Other sensitive groups in the molecule are being reduced along with the nitro group. • Chemoselective Reagents: Use reagents known for selective nitro group reduction. Metal chlorides like SnCl₂ or TiCl₃ are classic choices.[8] A metal-free system using tetrahydroxydiboron is also highly chemoselective.[9] • Control Stoichiometry: When using metal hydrides (which are often not recommended for aryl nitro groups due to azo compound formation), precise control of stoichiometry is critical.[8] |
| Formation of Intermediates (Hydroxylamine, Azo) | The reduction stops at an intermediate stage or forms undesired coupled products. • Optimize Catalyst and Reductant: The choice of catalyst and reducing agent determines the final product. For example, zinc metal in aqueous ammonium chloride can yield the hydroxylamine, while excess zinc can produce a hydrazine derivative.[8][10] Catalytic hydrogenation with catalysts like Pd/C or PtO₂ typically leads to the full reduction to the amine.[8] |
Data & Catalyst System Comparison
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Pyridine Derivatives
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temp. (°C) | Key Features |
| Pd(OAc)₂ / Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene, THF | RT - 100 | Effective for a range of aryl halides, including chlorides at RT.[11] |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | 80 - 110 | Suitable for a diverse array of aryl and vinyl triflates.[11] |
| Pd(dppf)Cl₂ | (integral) | K₂CO₃, Cs₂CO₃ | Dioxane, DMF | 80 - 100 | Commonly used, but may be susceptible to poisoning by 2-pyridyl substrates.[3] |
| Pd/BrettPhos | BrettPhos | K₃PO₄ | Toluene | 100 | Has shown success in the coupling of nitroarenes, indicating robustness.[12] |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of (Hetero)aryl Halides
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temp. (°C) | Key Features |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 70 - 100 | First reliable system for primary amines; good for aryl iodides and triflates.[13] |
| Pd(OAc)₂ | XPhos / SPhos | Cs₂CO₃ / K₃PO₄ | Dioxane / Toluene | 80 - 110 | Highly active, sterically demanding ligands that are effective for challenging substrates.[1] |
| Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | RT - 100 | Superior ligand for coupling secondary amines with aryl chlorides.[6] |
| Pd/BrettPhos | BrettPhos | K₂CO₃ | t-AmylOH | 110 | Effective for amination using nitroarenes as the electrophile.[12] |
Table 3: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Reductant/H₂ Source | Solvent | Key Features & Selectivity |
| Pd/C (5-10%) | H₂ gas or HCOOH or (EtO)₂MeSiH | EtOH, MeOH, THF | General and efficient method for complete reduction to the amine.[8][9] |
| Raney Nickel | H₂ gas or Hydrazine | EtOH, MeOH | Robust catalyst, often used in industrial processes.[4][8] |
| Fe powder | Acetic Acid / HCl | H₂O / EtOH | Classic, inexpensive method (Béchamp reduction); acidic conditions prevent product inhibition.[8][14] |
| SnCl₂ • 2H₂O | (Itself) | EtOH / Ethyl Acetate | Mild and chemoselective, tolerates many other functional groups.[8] |
| Na₂S₂O₄ | (Itself) | H₂O / MeOH | Sodium hydrosulfite is another mild option for selective reductions.[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Setup: To a dry oven-dried flask, add the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: To a dry oven-dried flask under an argon or nitrogen atmosphere, add the palladium pre-catalyst (1-5 mol%), the ligand (1.5-6 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 eq.).
-
Reagent Addition: Add the aryl halide (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the mixture with stirring to the required temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography or crystallization.
Protocol 3: General Procedure for Catalytic Hydrogenation (Nitro Reduction)
-
Setup: To a hydrogenation flask or a thick-walled pressure vessel, add the nitro-substituted pyridine (1.0 eq.) and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Carefully add the catalyst (e.g., 5-10% Pd/C, 1-10 mol% loading) under a stream of nitrogen.
-
Reaction: Seal the vessel, purge it with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 1-4 atm). Stir the reaction vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Visualizations
Caption: Catalyst selection workflow for functionalizing this compound.
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 18677-41-3 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Reactions of 2,6-Dimethoxy-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dimethoxy-3-nitropyridine. The focus is on managing and controlling regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for nucleophilic attack?
The pyridine ring is activated for nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group at the C3 position. This activation primarily enhances the electrophilicity of the positions ortho (C2, C4) and para (C6) to the nitro group. In this specific molecule, the C2 and C6 positions are substituted with methoxy groups, which can act as leaving groups. The C4 position has a hydride, which is typically a poor leaving group but can be substituted under specific conditions. Therefore, the primary reactive sites are C2 and C6, leading to the displacement of a methoxy group.
Q2: I am observing a mixture of C2 and C6 substitution products. Why is this happening and how can I favor one over the other?
The formation of a mixture of C2 and C6 substituted products is common due to the electronic activation of both positions by the C3-nitro group. However, the electronic environment is not symmetrical. The C2 position is influenced by both the adjacent C3-nitro group and the nitrogen atom of the pyridine ring, making it highly electron-deficient. The C6 position is para to the nitro group and also activated. The regioselectivity is a result of a kinetic versus thermodynamic competition, influenced by several factors:
-
Inductive vs. Resonance Effects: The nitro group activates both C2 (ortho) and C6 (para) positions via resonance. However, the inductive electron-withdrawing effect of the nitro group is stronger at the closer C2 position, potentially making it the kinetically favored site for attack.[1][2]
-
Steric Hindrance: The C2 position is sterically more hindered due to the adjacent nitro group. Bulky nucleophiles may therefore preferentially attack the less hindered C6 position.[2]
-
Nucleophile Hardness (HSAB Theory): Harder nucleophiles may favor the more electron-deficient C2 position, while softer nucleophiles might prefer the C6 position.
Q3: How can I achieve substitution at the C4 position?
Substitution at the C4 position is challenging because it requires the displacement of a hydride ion, which is a very poor leaving group. Standard SNAr conditions will strongly favor substitution at C2 or C6. To achieve C4 functionalization, specialized methods are required, such as the Vicarious Nucleophilic Substitution (VNS) of hydrogen. The VNS method has been successfully used for the alkylation and amination of nitropyridines at positions activated by the nitro group but lacking a traditional leaving group.[3]
Q4: My SNAr reaction is not proceeding or giving very low yields. What are the common causes?
Low reactivity can stem from several factors:
-
Nucleophile Reactivity: The chosen nucleophile may not be strong enough to attack the activated pyridine ring. Ensure the nucleophile has sufficient reactivity, or consider using a stronger base to deprotonate it in situ.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the base and leave the nucleophile more reactive.
-
Temperature: Some SNAr reactions require heating to overcome the activation energy barrier, which involves the temporary disruption of aromaticity to form the Meisenheimer intermediate.[4] Monitor the reaction at room temperature first, then gradually increase the heat.
-
Leaving Group Ability: While methoxy is a reasonable leaving group in highly activated systems, it is not as good as a halide (e.g., chloro). Reactions may require more forcing conditions (higher temperatures, longer reaction times) compared to analogous chloro-substituted pyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic substitution reactions of this compound.
Issue 1: Poor Regioselectivity (Mixture of C2 and C6 Isomers)
| Potential Cause | Suggested Solution |
| Bulky Nucleophile | A bulky nucleophile may favor the less sterically hindered C6 position. To favor C2, consider a smaller nucleophile if the desired product allows. |
| Reaction Temperature | The reaction may be under thermodynamic control at higher temperatures, potentially favoring the more stable product. To favor the kinetic product (often C2), try running the reaction at a lower temperature (e.g., 0 °C or room temperature).[1] |
| Solvent Effects | The solvent can influence the stability of the intermediates and transition states. Screen a range of polar aprotic solvents (e.g., THF, DMF, DMSO) to see if regioselectivity is impacted. |
| Choice of Base | If a base is used to generate the nucleophile, its strength and counter-ion can affect aggregation and reactivity, thereby influencing the regiochemical outcome. Experiment with different bases (e.g., K₂CO₃, NaH, Cs₂CO₃). |
Data Presentation: Regioselectivity in Analogous Systems
While specific quantitative data for this compound is sparse, the behavior of the structurally similar 2,6-dichloro-3-nitropyridine provides a strong predictive model for regioselectivity in amination reactions.
| Substrate | Nucleophile | Conditions | Major Product | Rationale |
| 2,6-dichloro-3-nitropyridine | Ethyl piperazine-1-carboxylate | Not specified | C2-substitution | Kinetic control; the inductive effect of the nitro group makes C2 more electron-deficient.[1][2] |
| 2,6-dichloro-3-nitropyridine | 3-aminoisoquinoline derivative | Not specified | C2-substitution | The C2 position is preferentially attacked due to stronger electronic activation.[5] |
| 2-amino-6-chloro-3-nitropyridine | Sodium Methoxide | Methanol, 15-30°C | C6-substitution | The methoxide displaces the chloro group to form 2-amino-6-methoxy-3-nitropyridine.[6] |
This table illustrates that for di-substituted 3-nitropyridines, C2 substitution is often kinetically favored, but the outcome can depend on the specific substituents and nucleophiles involved.
Visualizations
Reaction Pathways and Intermediates
Caption: Competing SNAr pathways on this compound.
Troubleshooting Workflow for Regioselectivity
Caption: A flowchart for systematically troubleshooting regioselectivity issues.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general methodology for reacting this compound with an amine nucleophile. Conditions should be optimized for each specific substrate.
Materials:
-
This compound
-
Amine nucleophile (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 2.0 - 3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon atmosphere setup
-
Standard workup and purification reagents (water, ethyl acetate, brine, silica gel)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv.) and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent (to achieve a concentration of approximately 0.1-0.5 M).
-
Nucleophile Addition: Add the amine nucleophile (1.1 equiv.) to the suspension at room temperature with vigorous stirring.
-
Reaction:
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
If no reaction occurs at room temperature, gradually heat the mixture to 50-100 °C and maintain for 2-12 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired regioisomer.
-
Characterize the purified product using NMR, MS, etc. to confirm its structure and regiochemistry.
-
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Nitropyridines, Their Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,6-Dimethoxy-3-nitropyridine
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 2,6-Dimethoxy-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the electrophilic nitration of 2,6-dimethoxypyridine using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The methoxy groups at positions 2 and 6 are electron-donating and ortho-, para-directing, which facilitates the introduction of the nitro group at the 3-position.
Q2: What are the expected physical properties of this compound?
The target compound is typically a pale yellow crystalline solid with a melting point in the range of 88-94 °C.[1] It has a molecular formula of C7H8N2O4 and a molecular weight of 184.15 g/mol .[1][3]
Q3: What purity levels are generally expected for the synthesized product?
Commercial grades of this compound are available with a purity of ≥97% (GC).[1] Achieving high purity directly from the initial synthesis can be challenging and may require further purification steps.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or seems to have failed completely. What are the possible causes and solutions?
-
Answer: Low yields can stem from several factors. Firstly, the reaction conditions may be too mild, as the pyridine ring's basic nitrogen can be protonated in strong acid, deactivating the ring towards electrophilic substitution. Consider cautiously increasing the reaction temperature in small increments. Secondly, ensure your nitrating agent is sufficiently potent. A mixture of fuming nitric acid and concentrated sulfuric acid or oleum can be more effective.[4] Lastly, incomplete reaction times can be a factor; monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Issue 2: Formation of Impurities and Side Products
-
Question: My product is impure, showing multiple spots on TLC or peaks in GC/HPLC analysis. What are the likely side products and how can I minimize them?
-
Answer: A common side product in the nitration of substituted pyridines is the formation of isomers. In this case, the 5-nitro isomer could be a significant impurity. To favor the formation of the 3-nitro product, it is crucial to control the reaction temperature and the rate of addition of the nitrating agent. Adding the 2,6-dimethoxypyridine to the cooled acid mixture, rather than the other way around, can improve regioselectivity.[5] Over-nitration to form dinitro compounds is also a possibility if the reaction conditions are too harsh. Careful monitoring and control of stoichiometry are key.
Issue 3: Product Isolation and Purification Difficulties
-
Question: I am having trouble isolating a pure product from the reaction mixture. What is the recommended work-up and purification procedure?
-
Answer: A standard work-up procedure involves carefully pouring the reaction mixture onto crushed ice.[6][7] The precipitated product can then be collected by filtration and washed thoroughly with water to remove residual acid.[6][7] If the product does not precipitate, it may be necessary to neutralize the acidic solution with a base (e.g., sodium carbonate or aqueous ammonia) and then extract the product with an organic solvent. Recrystallization from a suitable solvent, such as a methanol/water mixture, can be an effective final purification step.
Experimental Protocols
The following is a generalized protocol based on the synthesis of structurally similar compounds. Researchers should optimize these conditions for their specific laboratory setup.
Nitration of 2,6-Dimethoxypyridine
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Reaction: Slowly add 2,6-dimethoxypyridine to the cold nitrating mixture, ensuring the temperature is maintained at a low and controlled level.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture slowly onto a large volume of crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Purification: Dry the crude product and recrystallize from an appropriate solvent system to obtain pure this compound.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the nitration of analogous substituted pyridines, which can serve as a reference for optimizing the synthesis of this compound.
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 2,6-Dichloropyridine | Conc. H₂SO₄ / Conc. HNO₃ | 100-105 | 5 | 75.38 | 99.5 (GC) | [6][7] |
| 2-Chloro-6-methoxypyridine | Conc. H₂SO₄ / Fuming HNO₃ | 0-20 | 3 | 80.3 | 84-85 | [5] |
| 2,6-Dimethoxypyrazine | 20% Oleum / KNO₃ | 25 (Room Temp) | 3 | 67.8 | Not Specified | [8] |
Visualizations
Reaction Pathway
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-Dimethoxypyridine | 6231-18-1 [m.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
- 5. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 7. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2,6-Dimethoxy-3-nitropyridine and Other Nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,6-dimethoxy-3-nitropyridine with other relevant nitropyridine derivatives, focusing on their chemical properties, reactivity, and biological significance. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery by presenting available data, outlining experimental protocols, and visualizing key biological pathways.
Introduction to Nitropyridines
Nitropyridines are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical and agrochemical research. The presence of the electron-withdrawing nitro group on the pyridine ring profoundly influences the molecule's chemical reactivity and biological activity.[1] These compounds serve as versatile precursors for the synthesis of a wide array of more complex, biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents.
Physical and Chemical Properties
A comparative summary of the key physical and chemical properties of this compound and two common chloronitropyridine derivatives is presented below. The data has been compiled from various chemical suppliers and literature sources.
| Property | This compound | 2,6-Dichloro-3-nitropyridine | 2-Chloro-3-nitropyridine |
| CAS Number | 18677-41-3 | 16013-85-7 | 5470-18-8 |
| Molecular Formula | C₇H₈N₂O₄ | C₅H₂Cl₂N₂O₂ | C₅H₃ClN₂O₂ |
| Molecular Weight | 184.15 g/mol | 192.99 g/mol | 158.56 g/mol |
| Appearance | Pale yellow crystalline solid | Off-white to pale yellow solid | Light yellow crystalline powder |
| Melting Point | 88-94 °C | 55-63 °C | 101-103 °C |
| Solubility | Soluble in organic solvents like methanol and chloroform. | Soluble in organic solvents. | Soluble in many organic solvents. |
Comparative Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for these nitropyridine derivatives is nucleophilic aromatic substitution (SNAr). The electron-deficient pyridine ring, further activated by the nitro group, facilitates the displacement of leaving groups at positions ortho and para to the nitro group.
Qualitative Comparison:
-
Leaving Group Ability: The chloride ion is a better leaving group than the methoxide ion. Consequently, 2,6-dichloro-3-nitropyridine and 2-chloro-3-nitropyridine are generally more reactive towards nucleophiles than this compound in SNAr reactions.
-
Activation by the Nitro Group: In all three compounds, the nitro group at the 3-position activates the 2- and 6-positions for nucleophilic attack.
-
Symmetry: 2,6-disubstituted-3-nitropyridines offer two potential sites for substitution. In 2,6-dichloro-3-nitropyridine, the two chlorine atoms are equivalent, leading to a single monosubstitution product. In this compound, the methoxy groups are also equivalent.
While direct quantitative kinetic data comparing these specific compounds under identical conditions is limited in publicly available literature, the general principles of SNAr suggest that the chloro-substituted pyridines will exhibit faster reaction rates with common nucleophiles.
Biological Activity
Nitropyridine derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects. The specific substituents on the pyridine ring play a crucial role in determining the potency and selectivity of these activities.
Anticancer Activity:
The anticancer potential of many heterocyclic compounds, including pyridine derivatives, is a subject of intense research. One of the key mechanisms through which such compounds can exert their effect is by inhibiting signaling pathways crucial for cancer cell growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
Antimicrobial Activity:
Experimental Protocols
The following are generalized protocols for key experiments relevant to the synthesis and evaluation of the nitropyridine derivatives discussed.
Synthesis of this compound
This protocol describes a typical two-step synthesis starting from 2,6-dichloropyridine.
Step 1: Nitration of 2,6-Dichloropyridine to 2,6-Dichloro-3-nitropyridine
-
Materials: 2,6-dichloropyridine, concentrated sulfuric acid, fuming nitric acid, ice.
-
Procedure:
-
To a flask containing a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, slowly add 2,6-dichloropyridine while maintaining the temperature.
-
After the addition is complete, heat the reaction mixture to 65°C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it over ice water.
-
Collect the resulting precipitate by filtration, wash with water until neutral, and dry under vacuum.
-
The crude product can be purified by column chromatography.
-
Step 2: Methoxylation of 2,6-Dichloro-3-nitropyridine to this compound
-
Materials: 2,6-dichloro-3-nitropyridine, sodium methoxide, methanol.
-
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add 2,6-dichloro-3-nitropyridine to the sodium methoxide solution.
-
Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Comparative Kinetic Analysis of SNAr Reactivity
This protocol outlines a general method for comparing the reactivity of different nitropyridine derivatives towards a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry.
-
Materials: Nitropyridine derivative (e.g., this compound, 2,6-dichloro-3-nitropyridine), piperidine, suitable solvent (e.g., acetonitrile), UV-Vis spectrophotometer with a thermostatted cell holder.
-
Procedure:
-
Prepare stock solutions of the nitropyridine derivative and piperidine in the chosen solvent.
-
In a cuvette, mix the nitropyridine solution with a large excess of the piperidine solution to ensure pseudo-first-order kinetics.
-
Immediately start monitoring the change in absorbance at a wavelength where the product absorbs and the starting material has minimal absorbance.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay equation.
-
Repeat the experiment with different concentrations of piperidine to determine the second-order rate constant (k2) from the slope of a plot of k_obs versus piperidine concentration.
-
Perform the same procedure for each nitropyridine derivative under identical conditions (temperature, solvent) to allow for a direct comparison of their k2 values.
-
Cytotoxicity Evaluation using the MTT Assay
This protocol describes a standard method for assessing the cytotoxic effects of the compounds on cancer cell lines.
-
Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, nitropyridine derivative stock solution (in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol), microplate reader.
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the nitropyridine derivative in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, which is often targeted in cancer therapy. Inhibition of this pathway can block angiogenesis, a critical process for tumor growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway and a potential point of inhibition by bioactive compounds.
References
A Comparative Spectroscopic Analysis of 2,6-Dimethoxy-3-nitropyridine and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data for 2,6-Dimethoxy-3-nitropyridine and its key precursors, 2,6-dichloropyridine and 2,6-dimethoxypyridine. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic workflows. This document presents a side-by-side comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. These values are essential for distinguishing the starting materials from the intermediate and the final product.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) of Pyridine Protons | Chemical Shift (δ) of Methyoxy Protons (-OCH₃) |
| 2,6-Dichloropyridine | ~7.7 (t, 1H), ~7.3 (d, 2H)[1] | N/A |
| 2,6-Dimethoxypyridine | ~7.5 (t, 1H), ~6.2 (d, 2H) | ~3.9 (s, 6H) |
| This compound | ~8.2 (d, 1H), ~6.5 (d, 1H) | ~4.1 (s, 3H), ~4.0 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) of Pyridine Carbons | Chemical Shift (δ) of Methyoxy Carbons (-OCH₃) |
| 2,6-Dichloropyridine | 151.2 (C2, C6), 140.1 (C4), 123.5 (C3, C5)[1] | N/A |
| 2,6-Dimethoxypyridine | ~163 (C2, C6), ~139 (C4), ~93 (C3, C5) | ~53 |
| This compound | ~165 (C6), ~160 (C2), ~140 (C4), ~125 (C3), ~105 (C5) | ~55 |
Table 3: IR Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) |
| 2,6-Dichloropyridine | Aromatic C-H stretch, C=C and C=N ring stretches, C-Cl stretch.[1] |
| 2,6-Dimethoxypyridine | Aromatic C-H stretch, C=C and C=N ring stretches, C-O stretch. |
| This compound | Aromatic C-H stretch, Asymmetric and symmetric NO₂ stretches, C=C and C=N ring stretches, C-O stretch. |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) or [M+H]⁺ (m/z) | Key Fragmentation Patterns |
| 2,6-Dichloropyridine | 147, 149, 151 (isotopic pattern for two Cl atoms)[1] | Loss of Cl, loss of HCN.[1] |
| 2,6-Dimethoxypyridine | 139 | Loss of CH₃, loss of OCH₃, loss of CO. |
| This compound | 184 | Loss of NO₂, loss of OCH₃, loss of CH₃. |
Synthetic Pathway
The synthesis of this compound typically proceeds through a two-step process starting from 2,6-dichloropyridine. The first step is a nucleophilic aromatic substitution to replace the chloro groups with methoxy groups, followed by nitration of the resulting 2,6-dimethoxypyridine.
Experimental Protocols
Synthesis of 2,6-Dimethoxypyridine from 2,6-Dichloropyridine
This procedure outlines the nucleophilic substitution of chlorine atoms with methoxy groups.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in methanol.
-
Addition of Reagent: To this solution, add a solution of sodium methoxide in methanol portion-wise.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2,6-dimethoxypyridine.
Synthesis of this compound from 2,6-Dimethoxypyridine
This procedure details the nitration of the electron-rich 2,6-dimethoxypyridine ring.
-
Reaction Setup: In a round-bottom flask cooled in an ice-salt bath, add concentrated sulfuric acid.
-
Addition of Starting Material: Slowly add 2,6-dimethoxypyridine to the cold sulfuric acid with stirring, ensuring the temperature remains low.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the solution of 2,6-dimethoxypyridine, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate of this compound is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with about 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[1] Press the powder into a thin, transparent pellet using a hydraulic press.[1]
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer, collecting a background spectrum of the empty sample compartment first.[1]
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like the precursors, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable.[1] For less volatile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI) can be used.
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.
-
Conclusion
The spectroscopic data presented in this guide clearly differentiate this compound from its precursors, 2,6-dichloropyridine and 2,6-dimethoxypyridine. The introduction of the methoxy groups and the subsequent addition of the nitro group lead to predictable and distinct shifts in the NMR spectra, new characteristic absorption bands in the IR spectra, and unique molecular ions and fragmentation patterns in the mass spectra. By utilizing the provided data and protocols, researchers can confidently synthesize, purify, and characterize these important chemical entities.
References
The Promising Biological Potential of 2,6-Dimethoxy-3-nitropyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with pyridine derivatives standing out for their diverse pharmacological activities. Among these, the 2,6-dimethoxy-3-nitropyridine scaffold presents a versatile platform for the synthesis of new bioactive molecules. This guide provides a comparative overview of the potential biological activities of derivatives of this scaffold, drawing parallels with structurally related compounds and outlining key experimental protocols for their evaluation.
Introduction to this compound as a Bioactive Scaffold
This compound serves as a valuable intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring two methoxy groups and a nitro group, offers multiple points for chemical modification, enabling the creation of diverse libraries of compounds. The electron-withdrawing nature of the nitro group and the presence of the methoxy groups influence the reactivity of the pyridine ring, making it amenable to various synthetic transformations.[1] While extensive biological data on a wide range of this compound derivatives is still emerging, the known bioactivities of related nitropyridine and aminopyridine analogs suggest significant potential in several therapeutic areas, including oncology and infectious diseases.
Comparative Biological Activities of Related Pyridine Derivatives
To contextualize the potential of this compound derivatives, this section summarizes the biological activities of structurally similar compounds. The data presented below highlights the anticancer and kinase inhibitory activities of various substituted pyridine derivatives.
Anticancer Activity
Many pyridine-based compounds have demonstrated potent anticancer activity against various cell lines. The following table summarizes the in vitro cytotoxic activity of selected 3-aminoimidazo[1,2-α]pyridine derivatives, which can be conceptually derived from 3-aminopyridine precursors.
Table 1: In Vitro Anticancer Activity of 3-Aminoimidazo[1,2-α]pyridine Derivatives
| Compound | C2-Substituent | C3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | 4-Nitrophenyl | 4-Chlorophenyl | HT-29 (Colon) | 4.15 ± 2.93 | [2] |
| 18 | 4-Methoxyphenyl | 4-Chlorophenyl | HT-29 (Colon) | 10.11 ± 0.70 | [2] |
| 11 | 4-Fluorophenyl | 4-Chlorophenyl | HT-29 (Colon) | 18.34 ± 1.22 | [2] |
| 12 | 4-Nitrophenyl | 4-Chlorophenyl | B16F10 (Melanoma) | 13.90 ± 1.27 | [2] |
| 14 | 4-Methylphenyl | 4-Chlorophenyl | B16F10 (Melanoma) | 15.65 ± 0.91 | [2] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Kinase Inhibitory Activity
Pyridine-containing scaffolds are prevalent in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes. The following table showcases the kinase inhibitory activity of some nitropyridine-derived compounds.
Table 2: Kinase Inhibitory Activity of Selected Nitropyridine Derivatives
| Compound Class | Target Kinase | Most Potent Derivative (IC50) | Reference |
| Sulfamides from 2-amino-3-methylpyridine | JAK2 | 8.5 - 12.2 µM | [3][4] |
| Imidazo[4,5-b]pyridine derivatives | GSK3 | 8 nM | [3] |
| Pyrazolopyrimidine derivatives | JAK2 | 6.5 nM | [5] |
| Pyrido[2,3-d]pyrimidine derivatives | Various (TKs, PI3K, CDK4/6) | Potent inhibition reported | [6] |
JAK2: Janus kinase 2; GSK3: Glycogen synthase kinase 3; TKs: Tyrosine kinases; PI3K: Phosphatidylinositol-3-kinase; CDK4/6: Cyclin-dependent kinase 4/6.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the evaluation and comparison of bioactive compounds. Below are protocols for key assays relevant to assessing the anticancer and kinase inhibitory potential of novel this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Kinase Inhibition Assay (Example: JAK2)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, a peptide substrate, and ATP.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a no-inhibitor control and a positive control inhibitor.
-
Enzyme Addition: Initiate the kinase reaction by adding the purified JAK2 enzyme to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizing Workflows and Pathways
To aid in the conceptualization of the drug discovery process and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: A simplified diagram of common kinase signaling pathways that can be targeted by pyridine-based inhibitors.
Conclusion
While the direct biological activity data for a broad range of this compound derivatives is not yet extensively documented, the information available for structurally related compounds strongly suggests their potential as a source of novel anticancer and kinase-inhibiting agents. The synthetic accessibility of the this compound scaffold, coupled with the established protocols for biological evaluation, provides a solid foundation for future research in this area. This guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 2,6-Dimethoxy-3-nitropyridine by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 2,6-Dimethoxy-3-nitropyridine. The objective is to offer a detailed overview of the experimental protocols and data interpretation for assessing the purity of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical as impurities can affect the yield, safety, and efficacy of the final products. Therefore, robust analytical methods are required to accurately determine its purity and identify any potential process-related impurities. HPLC and NMR are two powerful and complementary techniques for this purpose.
Comparison of Analytical Techniques
HPLC excels at separating and quantifying impurities, even at trace levels, while NMR provides detailed structural information about the main component and any detectable impurities. A combined approach using both techniques offers the most comprehensive purity assessment.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a stationary and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Use | Quantitative determination of purity and impurity profiling. | Structural elucidation, identification, and quantification of the main component and impurities. |
| Sensitivity | High (ppm to ppb levels). | Moderate (generally requires >0.1% for detection of impurities). |
| Data Output | Chromatogram showing retention time and peak area. | Spectrum showing chemical shifts, signal intensity, and coupling constants. |
| Strengths | Excellent for resolving complex mixtures and quantifying trace impurities. | Provides unambiguous structural information. Can be used for absolute quantification with an internal standard. |
| Limitations | Requires a reference standard for each impurity for accurate quantification. | Lower sensitivity for trace impurities compared to HPLC. Signal overlap can complicate interpretation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.
Potential Impurities: Based on the likely synthesis from a dichloropyridine precursor, potential impurities could include:
-
2,6-dichloro-3-nitropyridine (starting material)
-
2-chloro-6-methoxy-3-nitropyridine (intermediate)
-
Isomeric impurities (e.g., 2,6-dimethoxy-5-nitropyridine)
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the use of ¹H and ¹³C NMR for the structural confirmation and purity assessment of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a suitable deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Spectral Interpretation:
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region corresponding to the protons at the 4 and 5 positions of the pyridine ring, and two singlets for the two methoxy groups.
-
¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the pyridine ring and the methoxy groups.
-
-
Purity Assessment: The purity can be estimated by comparing the integrals of the signals corresponding to the main compound with those of any impurity signals. For quantitative analysis, a certified internal standard can be used.
Predicted NMR Data (in CDCl₃):
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹H | ~8.2 (d, 1H, H-4), ~6.5 (d, 1H, H-5), ~4.1 (s, 3H, OCH₃), ~4.0 (s, 3H, OCH₃) |
| ¹³C | ~165 (C-6), ~160 (C-2), ~140 (C-4), ~125 (C-3), ~105 (C-5), ~55 (OCH₃) |
Workflow for Purity Validation
The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound.
Caption: Workflow for the purity validation of this compound.
Conclusion
The validation of this compound purity is most effectively achieved through a combination of HPLC and NMR spectroscopy. HPLC provides sensitive quantification of impurities, while NMR offers definitive structural confirmation of the main component and any significant impurities. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in establishing robust and reliable methods for the quality control of this important chemical.
Methoxy vs. Chloro: A Comparative Guide to Substituent Reactivity on Nitropyridines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of methoxy and chloro substituents on nitropyridine rings in the context of nucleophilic aromatic substitution (SNAr) reactions. Understanding the influence of these substituents is critical for the rational design and synthesis of novel pharmaceutical agents and other functional organic molecules. This document summarizes key experimental data, details relevant reaction protocols, and provides visual aids to clarify reaction mechanisms and experimental workflows.
Introduction to Substituent Effects in SNAr Reactions on Nitropyridines
Nucleophilic aromatic substitution on pyridines is a cornerstone of heterocyclic chemistry. The electron-deficient nature of the pyridine ring, further accentuated by the presence of a strongly electron-withdrawing nitro group, renders the ring susceptible to attack by nucleophiles. The substituent at the position of nucleophilic attack, often a halogen or an alkoxy group, plays a pivotal role in determining the reaction rate and overall feasibility of the transformation. While both chloro and methoxy groups can act as leaving groups in SNAr reactions, their relative reactivities are governed by a combination of inductive and resonance effects.
Comparative Reactivity Data
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) [L mol⁻¹ s⁻¹] |
| 2-Methoxy-5-nitropyridine | Piperidine | Aqueous Solution | 20 | 1.15 x 10⁻⁴[1][2] |
| 2-Chloro-5-nitropyridine | Piperidine | DMSO | Not Specified | k₁ = 0.138[3] |
| 2-Chloro-5-nitropyridine | Piperidine | Acetonitrile | Not Specified | k₁ = 0.046[3] |
Note: The rate constants for 2-chloro-5-nitropyridine are denoted as k₁ in the source, representing the rate-limiting nucleophilic attack.
Analysis of Reactivity:
The chloro substituent is generally considered a better leaving group than the methoxy group in SNAr reactions due to the greater stability of the resulting chloride anion compared to the methoxide anion. The provided data, despite the differing solvent systems, supports this trend. The rate constants for the reaction of 2-chloro-5-nitropyridine in both DMSO and acetonitrile are significantly higher than that of 2-methoxy-5-nitropyridine in an aqueous solution. It is important to note that solvent polarity and proticity have a profound impact on SNAr reaction rates, and a direct comparison of absolute values across different solvents should be made with caution. However, the magnitude of the difference strongly suggests that the chloro-substituted nitropyridine is substantially more reactive towards nucleophilic attack by piperidine than its methoxy-substituted counterpart.
Experimental Protocols
Detailed methodologies for the kinetic analysis of SNAr reactions on nitropyridines are crucial for reproducible research. Below are representative protocols for the determination of second-order rate constants.
Kinetic Analysis of 2-Methoxy-5-nitropyridine with Secondary Amines[1][2]
Objective: To determine the second-order rate constant for the reaction of 2-methoxy-5-nitropyridine with a secondary amine (e.g., piperidine, morpholine) in an aqueous solution.
Materials:
-
2-Methoxy-5-nitropyridine
-
Secondary amine (piperidine, morpholine, or pyrrolidine)
-
Deionized water
-
UV-Vis Spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare a stock solution of 2-methoxy-5-nitropyridine in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 x 10⁻² M.
-
Prepare a series of aqueous solutions of the secondary amine at different concentrations (e.g., 0.1 M to 0.9 M).
-
Set the temperature of the spectrophotometer's cell holder to 20°C.
-
For each kinetic run, add a specific volume of the amine solution to a cuvette.
-
Initiate the reaction by injecting a small aliquot of the 2-methoxy-5-nitropyridine stock solution into the cuvette to achieve a final concentration of approximately 5 x 10⁻⁵ M. The amine concentration should be in large excess to ensure pseudo-first-order conditions.
-
Immediately begin monitoring the increase in absorbance at the λmax of the product (typically between 360-400 nm) over time.
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of the amine.
Kinetic Analysis of 2-Chloro-5-nitropyridine with Amines[4]
Objective: To determine the second-order rate constant for the reaction of 2-chloro-5-nitropyridine with an amine (e.g., piperidine) in an organic solvent.
Materials:
-
2-Chloro-5-nitropyridine
-
Amine nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., DMSO, acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare a stock solution of 2-chloro-5-nitropyridine in the chosen anhydrous solvent.
-
Prepare a series of solutions of the amine in the same solvent at various concentrations.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature.
-
In a cuvette, mix the 2-chloro-5-nitropyridine solution with an excess of the amine solution.
-
Monitor the reaction progress by observing the change in absorbance at a wavelength corresponding to the formation of the product.
-
Determine the pseudo-first-order rate constant (kobs) from the kinetic data.
-
Plot kobs against the amine concentration. The slope of the resulting linear plot will be the second-order rate constant (k₂).
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of the SNAr reaction on 2-substituted-5-nitropyridines.
Caption: Experimental workflow for the kinetic analysis of SNAr reactions.
References
Navigating Pyridine Scaffolds: A Comparative Guide to Alternatives for 2,6-Dimethoxy-3-nitropyridine in Drug Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. 2,6-Dimethoxy-3-nitropyridine has served as a valuable reagent, particularly in the construction of complex heterocyclic scaffolds found in many biologically active molecules. However, the landscape of chemical synthesis is ever-evolving, with a continuous demand for alternative reagents that may offer advantages in reactivity, accessibility, and cost-effectiveness. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to inform the strategic design of synthetic routes.
The utility of this compound in drug synthesis is primarily centered on its electron-deficient pyridine core, activated towards nucleophilic aromatic substitution (SNAr) by the nitro group. The two methoxy groups can act as leaving groups or modulate the electronic properties of the ring. This guide explores alternative 2,6-disubstituted-3-nitropyridines and the broader concept of bioisosterism as strategic alternatives.
Functional Alternatives: A Head-to-Head Comparison of Substituted 3-Nitropyridines
Several other 2,6-disubstituted-3-nitropyridines have emerged as powerful alternatives to this compound. These reagents offer different reactivity profiles and can be strategically employed based on the desired synthetic transformation. Key alternatives include 2,6-dichloro-3-nitropyridine, 2-chloro-6-methoxy-3-nitropyridine, and 2-methyl-3-nitropyridine.
The electron-withdrawing nature of the nitro group at the 3-position is crucial for activating the pyridine ring for nucleophilic attack, particularly at the C2 and C6 positions. The nature of the substituents at these positions dictates the regioselectivity and facility of these reactions.
Data Presentation: Comparison of 2,6-Disubstituted-3-Nitropyridine Reactivity
The following table summarizes the reactivity and application of this compound and its alternatives in the synthesis of key intermediates for bioactive molecules, with a focus on kinase inhibitors.
| Reagent | Leaving Group(s) | Typical Nucleophiles | Application Example | Product | Yield (%) | Reference |
| This compound | Methoxy | Amines, Thiols | Synthesis of GSK-3 Inhibitors | 2-Amino-6-methoxy-3-nitropyridine derivative | Moderate | [1] |
| 2,6-Dichloro-3-nitropyridine | Chloro | Amines, Aryl boronic acids (Suzuki) | Synthesis of GSK-3 Inhibitors | 2-Amino-6-chloro-3-nitropyridine derivative | High | [1] |
| 2-Chloro-6-methoxy-3-nitropyridine | Chloro | Amines, Thiols | Synthesis of various bioactive molecules | 2-Amino-6-methoxy-3-nitropyridine | Not specified | [2] |
| 2-Methyl-3-nitropyridine | Nitro (in some cases) | Thiols | Synthesis of fluorescent molecules | 3-(Arylthio)-2-methylpyridines | Good | [3] |
Experimental Protocols: Key Methodologies
Detailed experimental protocols are essential for replicating and adapting synthetic routes. Below are representative procedures for nucleophilic aromatic substitution reactions involving these nitropyridine reagents.
Protocol 1: Nucleophilic Aromatic Substitution of 2,6-Dichloro-3-nitropyridine with an Amine
This protocol describes a typical procedure for the synthesis of a key intermediate for Glycogen Synthase Kinase-3 (GSK-3) inhibitors.[1]
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Aminoethylamine derivative
-
Aryl boronic acid
-
Palladium catalyst (for subsequent Suzuki coupling)
-
Base (e.g., K2CO3, DIPEA)
-
Anhydrous solvent (e.g., DMF, Dioxane)
Procedure:
-
To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in an anhydrous solvent, add the aminoethylamine derivative (1.1 eq) and a suitable base (1.5 eq).
-
Stir the reaction mixture at a specified temperature (e.g., room temperature to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is then purified, typically by column chromatography.
-
The resulting 2-amino-6-chloro-3-nitropyridine can then undergo a Suzuki coupling with an aryl boronic acid in the presence of a palladium catalyst and base to yield the desired 2-amino-6-aryl-3-nitropyridine intermediate.
Protocol 2: Nucleophilic Aromatic Substitution on 2-Methyl-3-nitropyridine with a Thiol
This protocol outlines the reaction of 2-methyl-3-nitropyridines with thiols, where the nitro group can act as a leaving group.[3]
Materials:
-
2-Methyl-3-nitropyridine derivative
-
Thiol (e.g., thiophenol)
-
Base (e.g., K2CO3)
-
Anhydrous DMF
Procedure:
-
To a solution of the 2-methyl-3-nitropyridine (1.0 eq) in anhydrous DMF, add the thiol (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC.
-
After completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Mandatory Visualization: Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow using alternative nitropyridine reagents.
Caption: Simplified kinase signaling pathway and point of inhibition.
Bioisosterism: A Paradigm Shift in Scaffold Design
Beyond direct functional analogues, the concept of bioisosterism offers a powerful strategy for lead optimization. A bioisostere is a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological effects.[4] In the context of this compound, the entire pyridine scaffold could potentially be replaced by another heterocyclic system that maintains the key pharmacophoric features required for biological activity.
For instance, in the development of kinase inhibitors, a pyridine core often engages in crucial hydrogen bonding interactions with the hinge region of the kinase domain. A bioisosteric replacement would need to preserve this interaction.
Case Study: Pyridine Bioisosteres in Drug Design
The selection of a suitable bioisostere is a complex process that relies on a deep understanding of the structure-activity relationship (SAR) of the target.
Caption: Bioisosteric replacements for a pyridine scaffold.
Conclusion
While this compound remains a valuable synthetic building block, a range of viable alternatives offers researchers greater flexibility in designing and optimizing synthetic routes for drug discovery. 2,6-Dichloro-3-nitropyridine and 2-chloro-6-methoxy-3-nitropyridine are excellent alternatives for introducing nucleophiles at the C2 and C6 positions via SNAr reactions, often with high efficiency. The choice of reagent will depend on the specific nucleophile and the desired final product. Furthermore, the principles of bioisosterism encourage a broader exploration of different heterocyclic cores to fine-tune the pharmacological properties of lead compounds. The data and protocols presented in this guide are intended to empower researchers to make informed decisions in the selection of pyridine-based reagents for the synthesis of the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
Mechanistic Insights into Reactions of 2,6-Dimethoxy-3-nitropyridine: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted pyridines is crucial for the synthesis of novel therapeutics and functional materials. Among these, 2,6-dimethoxy-3-nitropyridine stands as a versatile scaffold. The electron-withdrawing nitro group at the 3-position, combined with the electron-donating methoxy groups at the 2- and 6-positions, imparts a unique chemical reactivity to this molecule, making it a valuable precursor for a variety of functionalized pyridine derivatives.
This guide provides a comparative analysis of the mechanistic pathways involved in key reactions of this compound and its analogues. We will delve into classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application of these transformations.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups like the nitro moiety. In this compound, the nitro group significantly enhances the electrophilicity of the pyridine core, facilitating the displacement of a leaving group. While the methoxy groups are not typical leaving groups in SNAr, analogous reactions on halo-substituted nitropyridines provide valuable insights into the reactivity.
A common transformation is the displacement of a halide at the 2- or 6-position by a nucleophile. For instance, the ammonolysis of 2,6-dichloro-3-nitropyridine to yield 2-amino-6-chloro-3-nitropyridine proceeds under relatively mild conditions.[1] Subsequently, the remaining chloro group can be displaced by a methoxide to furnish 2-amino-6-methoxy-3-nitropyridine.[1] This two-step process highlights the sequential nature of SNAr on di-substituted pyridines.
Table 1: Comparison of Nucleophilic Aromatic Substitution Reactions on 3-Nitropyridine Derivatives
| Substrate | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 2,6-Dichloro-3-nitropyridine | Aqueous Ammonia in Methanol | 2-Amino-6-chloro-3-nitropyridine | 35-40 °C, 2 h | Not specified | [1] |
| 2-Amino-6-chloro-3-nitropyridine | Sodium Methoxide in Methanol | 2-Amino-6-methoxy-3-nitropyridine | 15 °C to 25-30 °C | 56.45 | [1] |
Experimental Protocol: Synthesis of 2-Amino-6-methoxy-3-nitropyridine
This protocol is adapted from the process described for the synthesis of 2,3-diamino-6-methoxypyridine.[1]
Materials:
-
2-Amino-6-chloro-3-nitropyridine
-
Sodium methoxide
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Cooling bath
Procedure:
-
Prepare a solution of sodium methoxide (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 15 °C using a cooling bath.
-
Slowly add 2-amino-6-chloro-3-nitropyridine (1.0 eq) to the cooled sodium methoxide solution while maintaining the temperature at 15 °C.
-
After the addition is complete, allow the reaction mixture to warm to 25-30 °C and stir for the appropriate time, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with cold methanol and dried to yield 2-amino-6-methoxy-3-nitropyridine.
Diagram 1: General Workflow for SNAr
Caption: A generalized workflow for a typical SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The two most prominent examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. While there is limited direct data on this compound, studies on related dihalopyridines demonstrate the feasibility of this reaction. For instance, 2,6-dichloropyridine can undergo a double Suzuki-Miyaura coupling with alkyl boronic pinacol esters to form 2,6-dialkylpyridines in high yield.[2]
Table 2: Suzuki-Miyaura Coupling of Dihalopyridines
| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester (2.3 eq) | Pd(OAc)2 / Ad2PnBu | LiOtBu | Dioxane:H2O (4:1) | 100 | Not specified | 94 | [2] |
| 2,6-Dibromopyridine | Heptyl boronic pinacol ester | Pd(OAc)2 / Ad2PnBu | LiOtBu | Dioxane:H2O (4:1) | 100 | Not specified | High | [2] |
| 5-Bromo-2-chloro-3-nitropyridine | Various arylboronic acids | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 120 (microwave) | 2 | 50-85 | [3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline based on the coupling of substituted halopyridines.[3]
Materials:
-
Halogenated 3-nitropyridine derivative
-
Boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2)
-
Ligand (if required)
-
Base (e.g., Na2CO3, K3PO4)
-
Solvent (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Microwave reactor or conventional heating setup
Procedure:
-
To a microwave reactor tube, add the halogenated 3-nitropyridine (1.0 eq), boronic acid or ester (1.2-1.5 eq), palladium catalyst (e.g., 5 mol%), and base (2.0 eq).
-
Add the degassed solvent system.
-
Seal the tube and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 120 °C) for the designated time (e.g., 2 h).
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. This method is often preferred over traditional SNAr for less activated substrates or when milder conditions are required. For instance, 2,6-dichloro-3-nitropyridine can be selectively aminated at the 2-position using this methodology.[4]
Table 3: Buchwald-Hartwig Amination of 2,6-Dichloro-3-nitropyridine
| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzophenonimine | Not specified | Not specified | Not specified | Not specified | Not specified | Good | [4] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Halogenated 3-nitropyridine derivative
-
Amine
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, Cs2CO3)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere, add the halogenated 3-nitropyridine (1.0 eq), amine (1.2 eq), palladium precatalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), and base (1.4 eq) to a Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparison of Reaction Mechanisms
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-Nucleophile (e.g., C-N, C-O, C-S) | C-C | C-N |
| Key Intermediate | Meisenheimer complex (anionic σ-complex) | Organopalladium(II) species | Organopalladium(II) amido complex |
| Driving Force | Aromaticity restoration | Reductive elimination | Reductive elimination |
| Substrate Scope | Activated (electron-deficient) aryl halides | Aryl/vinyl halides/triflates and organoborons | Aryl/vinyl halides/triflates and amines |
| Catalyst | Typically uncatalyzed (can be base-catalyzed) | Palladium complex | Palladium complex |
| Advantages | Simple, often inexpensive reagents | Broad substrate scope, mild conditions | Excellent for C-N bond formation, high functional group tolerance |
| Limitations | Requires strongly activated substrates, harsh conditions may be needed | Sensitivity to air and moisture, potential for side reactions | Catalyst and ligand cost, sensitivity to certain functional groups |
References
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
The Versatile Building Block: A Comparative Review of 2,6-Dimethoxy-3-nitropyridine in Drug Discovery
For researchers, scientists, and professionals in drug development, the strategic selection of chemical intermediates is a critical step in the synthesis of novel therapeutic agents. Among the myriad of available building blocks, 2,6-dimethoxy-3-nitropyridine has emerged as a valuable scaffold, particularly in the development of anti-inflammatory and analgesic drugs. This guide provides a comprehensive comparison of this compound with a key alternative, 2,6-dichloro-3-nitropyridine, supported by experimental data and detailed protocols.
The utility of this compound in medicinal chemistry stems from the unique electronic properties conferred by its substituents. The two methoxy groups are electron-donating, while the nitro group is strongly electron-withdrawing. This electronic arrangement activates the pyridine ring for nucleophilic aromatic substitution, a key reaction in the assembly of complex drug molecules.[1][2]
Comparison of Synthetic Routes
The synthesis of substituted nitropyridines is a cornerstone of many drug discovery programs. Below is a comparison of common synthetic routes to 2,6-disubstituted-3-nitropyridines, focusing on yield and reaction conditions. The synthesis of this compound is often achieved via a multi-step process starting from 2,6-dichloropyridine, as direct nitration of 2,6-dimethoxypyridine is less common.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2,6-Dichloropyridine | Conc. H₂SO₄, conc. HNO₃ (98%), 100-105°C, 5h | 2,6-Dichloro-3-nitropyridine | 75.38 | U.S. Patent 7,256,295 B2[3] |
| 2,6-Dichloropyridine | Conc. H₂SO₄, fuming HNO₃, 65°C, 2h | 2,6-Dichloro-3-nitropyridine | 46.0 | Fun, H.-K., et al. (2011)[1] |
| 2,6-Dichloropyridine | Conc. H₂SO₄, KNO₃, 120°C, 10h | 2,6-Dichloro-3-nitropyridine | 80 | ChemicalBook[2] |
| 2,6-Dihydroxy-3-nitropyridine | Triphosgene, N,N-dimethylformamide, 80-85°C, 6h | 2,6-Dichloro-3-nitropyridine | 92.9 | ChemicalBook[2] |
| 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide, Methanol, 25-30°C | 2-Amino-6-methoxy-3-nitropyridine | 56.45 | U.S. Patent 7,256,295 B2[3] |
Experimental Protocols
Synthesis of 2,6-Dichloro-3-nitropyridine (Yield: 75.38%)[3]
-
Materials: 2,6-Dichloropyridine (25.0 g, 0.168 mole), concentrated sulfuric acid, concentrated nitric acid (98.0%).
-
Procedure:
-
Slowly add 2,6-Dichloropyridine to concentrated sulfuric acid at 20-25°C with constant stirring.
-
To this solution, slowly add 75.0 g of concentrated nitric acid, maintaining the reaction temperature below 50°C.
-
After the addition is complete, heat the mixture to 100-105°C for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 50°C and pour it into ice water.
-
Filter the resulting precipitate and wash with water.
-
Dry the wet cake to obtain 24.5 g of 2,6-dichloro-3-nitropyridine.
-
Synthesis of 2-Amino-6-methoxy-3-nitropyridine (Yield: 56.45%)[3]
-
Materials: 2-Amino-6-chloro-3-nitropyridine (25.0 g, 0.144 mole), Sodium methoxide (7.78 g, 0.144 mole), Methanol (50.0 ml).
-
Procedure:
-
Mix sodium methoxide and methanol and cool the solution to 15°C.
-
Add 2-amino-6-chloro-3-nitropyridine to the solution while maintaining the temperature at 15°C with external cooling.
-
Heat the resulting mixture to 25-30°C.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction mass in water.
-
Filter the solid product, wash with water, and then with methanol.
-
Dry the product to yield 12.50 g of 2-amino-6-methoxy-3-nitropyridine.
-
Applications in the Synthesis of Bioactive Molecules
This compound and its chlorinated precursor are pivotal in the synthesis of various therapeutic agents. The nitro group can be readily reduced to an amine, which then serves as a handle for further molecular elaboration.
Workflow for Bioactive Molecule Synthesis
Caption: Synthetic pathway from precursors to bioactive molecules.
Performance in Anti-Inflammatory and Analgesic Drug Synthesis
The pyridine scaffold is a well-established pharmacophore in medicinal chemistry. The introduction of methoxy and nitro groups, as in this compound, allows for the fine-tuning of electronic and steric properties to optimize drug-receptor interactions.
Application in the Synthesis of Kinase Inhibitors
Nitropyridine derivatives have been instrumental in the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. For instance, 2,6-dichloro-3-nitropyridine has been utilized in the synthesis of potent Glycogen Synthase Kinase-3 (GSK3) inhibitors.
| Compound Class | Target | Starting Material | Key Reaction | IC₅₀/EC₅₀ | Reference |
| Heterocyclic Compounds | Glycogen Synthase Kinase-3 (GSK3) | 2,6-Dichloro-3-nitropyridine | Suzuki Coupling, Nucleophilic Substitution | IC₅₀ = 8 nM, EC₅₀ = 0.13 µM | Bussiere, D. E., et al. (2004) |
| Sulfamides | Janus Kinase 2 (JAK2) | 2-Amino-3-methylpyridine | Oxidation, Nucleophilic Substitution, Amide Coupling | IC₅₀ = 8.5–12.2 µM | Cho, Y. S., et al. (2010) |
Signaling Pathway of Kinase Inhibition
Caption: Inhibition of inflammatory signaling by kinase inhibitors.
Conclusion
This compound and its synthetic precursors, particularly 2,6-dichloro-3-nitropyridine, are indispensable tools in the arsenal of medicinal chemists. The ability to undergo facile nucleophilic substitution and subsequent functionalization makes them ideal starting points for the synthesis of a diverse range of bioactive molecules. While the synthesis of this compound often involves a multi-step process, the versatility of the resulting scaffold in generating potent kinase inhibitors and other therapeutic agents justifies its application in drug discovery pipelines. The comparative data on synthetic yields and the demonstrated utility in producing compounds with significant biological activity underscore the importance of these nitropyridine derivatives in the ongoing quest for novel and effective pharmaceuticals.
References
The Strategic Role of 2,6-Dimethoxy-3-nitropyridine in Synthetic Drug Discovery: A Comparative Overview
While not a constituent of a marketed drug itself, 2,6-dimethoxy-3-nitropyridine stands as a pivotal building block in the intricate process of drug discovery and development. Its unique chemical architecture, featuring two methoxy groups and a nitro group on a pyridine ring, offers medicinal chemists a versatile platform for synthesizing a diverse array of potentially therapeutic molecules.[1] This guide delves into the utility of this compound, comparing its synthetic advantages to other nitropyridine intermediates, and provides illustrative experimental context for its application.
Comparative Analysis of Nitropyridine Building Blocks
The strategic placement of substituents on the pyridine ring profoundly influences its reactivity and suitability for specific synthetic transformations.[2] In drug discovery, chemists often choose a starting material based on its ability to undergo selective modifications to build molecular complexity. The following table compares this compound with other commonly used nitropyridine building blocks.
| Feature | This compound | 2-Chloro-3-nitropyridine | 2,6-Dichloro-3-nitropyridine |
| Primary Synthetic Utility | Nucleophilic aromatic substitution (SNAr) of methoxy groups, modification of the nitro group. | SNAr of the chloro group. | Sequential or dual SNAr of chloro groups.[3] |
| Reactivity of Leaving Groups | Methoxy groups are less reactive leaving groups compared to halogens, allowing for more controlled substitutions. | The chloro group is a good leaving group, readily displaced by various nucleophiles. | The two chloro groups offer multiple reaction sites, enabling the synthesis of diverse structures.[3] |
| Influence of Substituents on the Ring | The electron-donating methoxy groups can influence the regioselectivity of further reactions. | The electron-withdrawing nitro group activates the ring for nucleophilic attack, particularly at the position of the chlorine.[2] | The strong electron-withdrawing effects of the nitro and chloro groups highly activate the ring for SNAr. |
| Potential Therapeutic Areas of Derivatives | Anti-inflammatory, analgesic, antimicrobial agents.[1] | Precursors to kinase inhibitors (e.g., JAK2), antibacterial and antiprotozoal compounds.[4][5] | Precursors to inhibitors of GSK3 and p70S6Kβ kinases.[3] |
Illustrative Synthetic Pathway and Experimental Protocol
The utility of this compound is best understood through its application in a synthetic workflow. Below is a generalized scheme illustrating how this building block can be utilized to generate a more complex, potentially bioactive molecule.
General Experimental Protocol for Nucleophilic Aromatic Substitution
The following is a representative, non-exhaustive protocol for the first step in the diagram above:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dimethylformamide, DMF), the desired amine nucleophile (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) are added.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for a period determined by reaction monitoring (e.g., via thin-layer chromatography or liquid chromatography-mass spectrometry).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired substituted aminopyridine derivative.
The Broader Context of Pyridine Scaffolds in Medicine
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, present in a vast number of approved drugs.[3][6] Its ability to form hydrogen bonds, act as a bioisostere for a benzene ring, and its amenability to a wide range of chemical modifications make it a highly desirable structural motif in drug design.[7][8] The introduction of a nitro group, as seen in nitropyridines, further enhances the synthetic versatility of the pyridine core by activating it for nucleophilic substitution reactions.[2]
While specific successful drug discovery case studies for this compound are not prominent in the literature, its value lies in its role as a versatile starting material. The principles of its reactivity and the synthetic pathways it enables are fundamental to the broader and highly successful field of pyridine-based drug discovery. The strategic selection of building blocks like this compound is a critical decision in the early stages of a drug discovery program, influencing the diversity and novelty of the compounds that can be synthesized and ultimately tested for therapeutic efficacy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 18677-41-3 | Benchchem [benchchem.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,6-Dimethoxy-3-nitropyridine: A Procedural Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2,6-Dimethoxy-3-nitropyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical due to the hazardous nature of this compound.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is a flammable liquid and vapor, causes skin and eye irritation, and may cause respiratory irritation.[1] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of generating vapors or aerosols.[1]
Quantitative Data for Disposal Planning
The following table summarizes key chemical and physical properties of this compound relevant to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₇H₈N₂O₄ |
| Molecular Weight | 184.15 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 88-94 °C |
| Boiling Point | 142 °C (288 °F)[1] |
| Density | 1.038 g/cm³ at 25 °C (77 °F)[1] |
| Hazards | Flammable liquid and vapor, Skin irritant, Eye irritant, May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[1][2][3][4][5] On-site chemical neutralization by laboratory personnel is not recommended without specific, validated protocols.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure chemical.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves, bench paper).
-
-
Segregate this waste from other laboratory waste streams at the point of generation.
-
Crucially, do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[4]
Step 2: Waste Collection and Containment
-
For Liquid Waste:
-
Collect in a designated, leak-proof, and chemically compatible container with a tightly sealing screw cap. Glass bottles are suitable for small quantities (<5 gallons).[1]
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
-
For Solid Waste (Contaminated Debris):
Step 3: Labeling
-
As soon as the first item of waste is added, label the container clearly with:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
An accurate description of the contents, including estimated concentrations and any other components.
-
The associated hazards (e.g., "Flammable," "Irritant").
-
The date the waste was first added to the container.
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Store flammable liquid waste in a fire-resistant cabinet.
-
Ensure secondary containment is used to capture any potential leaks.
Step 5: Arranging for Disposal
-
Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow all institutional and local regulations for waste manifest documentation and handover.
Step 6: Spill and Emergency Procedures
-
Small Spills:
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's emergency response team or EHS department immediately.
-
Prevent the spill from entering drains.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for 2,6-Dimethoxy-3-nitropyridine
Disclaimer: No specific Safety Data Sheet (SDS) for 2,6-Dimethoxy-3-nitropyridine was located. The following guidance is based on the safety data of structurally similar compounds, including other nitropyridine derivatives. Researchers must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling this chemical.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Risk Assessment
Based on data for analogous nitropyridine compounds, this compound is anticipated to be a solid that may cause skin and eye irritation.[1][2][3] It may also be harmful if swallowed or inhaled.[2][3] A comprehensive risk assessment should be performed before any handling of this compound.
Summary of Potential Hazards:
| Hazard Class | Description | Primary Route of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | Eye Contact |
| Acute Toxicity (Inhalation) | May be harmful if inhaled. | Inhalation |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3] | Inhalation |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. All PPE should be inspected for integrity before each use.[4]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required.[1] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect for tears or punctures before use.[5] |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved lab coat is required. |
| Closed-toe Shoes | Shoes that fully cover the feet are mandatory. | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if working outside of a fume hood or if dust is generated.[6] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
1. Preparation and Pre-Handling Check:
- Ensure the chemical fume hood is functioning correctly.
- Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]
- Gather all necessary equipment and reagents.
- Don the appropriate PPE as specified in the table above.
2. Weighing and Transfer:
- Perform all weighing and transfers of the solid compound within the chemical fume hood.
- Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
- If dissolving the solid, add the solvent to the solid slowly to prevent splashing.
- Keep the container with the compound covered when not in immediate use.
3. During the Experiment:
- Maintain good laboratory hygiene. Wash hands thoroughly after handling, even if gloves were worn.[1]
- Avoid eating, drinking, or smoking in the laboratory.[2]
- Keep the work area clean and organized.
4. Post-Handling:
- Decontaminate all surfaces and equipment that came into contact with the chemical.
- Properly remove and dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste container.[6]
- Wash hands thoroughly with soap and water.
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | For a small spill, absorb with an inert, non-combustible material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.[5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
- Collect all solid and liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[5][6]
- Do not mix this waste with other waste streams unless compatibility has been confirmed.[6]
- Contaminated consumables (e.g., gloves, weighing paper, pipette tips) must also be disposed of as hazardous waste.[6]
2. Labeling and Storage:
- The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]
- Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[5]
3. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.[6]
- Disposing of this chemical down the drain or in regular trash is strictly prohibited.[6]
Visual Workflow
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Chemical Handling and Safety Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
